1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIPOWQYRAOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333936 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-62-4 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound that forms the core structure of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry, particularly as kinase inhibitors. A thorough understanding of the physicochemical properties of this core scaffold is essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores the biological context of its derivatives through a key signaling pathway.
Chemical Identity and Structure
This compound is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | NIST WebBook[1] |
| Molecular Weight | 135.12 g/mol | NIST WebBook[1] |
| CAS Number | 16328-62-4 | NIST WebBook[1] |
| IUPAC Name | This compound | NIST WebBook[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for derivatives are available, specific experimental values for the parent compound are limited. Therefore, predicted values from computational models are included and clearly indicated.
| Property | Experimental Value | Predicted Value | Source |
| Melting Point (°C) | >300 | Not Available | - |
| Boiling Point (°C) | Not Available | 437.6 ± 44.0 | - |
| Water Solubility | Slightly soluble | 13.9 g/L | - |
| pKa | Not Available | 8.5 (most acidic), 3.2 (most basic) | - |
| LogP | Not Available | -0.4 | - |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the imidazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. The N-H protons are expected to be broad and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the other carbons will be indicative of their electronic environment within the heterocyclic rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the imidazole ring.
-
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the lactam.
-
C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the aromatic rings.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would be complex, involving the loss of small neutral molecules such as CO, HCN, and cleavage of the heterocyclic rings.
Experimental Protocols
Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These are general protocols and may require optimization for this compound.
Melting Point Determination
Method: Capillary Melting Point Method
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination
Method: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Method: Potentiometric Titration
-
A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent if the compound has low water solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point(s).
LogP Determination
Method: Shake-Flask Method
-
A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Relevance and Signaling Pathways
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Kinase Inhibitory Activity
The imidazo[4,5-b]pyridine scaffold serves as a privileged structure for the design of ATP-competitive kinase inhibitors. By modifying the substituents on this core, researchers have developed potent and selective inhibitors for several kinase families, including:
-
Tropomyosin receptor kinases (Trk): TrkA, TrkB, and TrkC are involved in neuronal survival and differentiation, and their aberrant activation is implicated in various cancers.
-
Src family kinases (SFKs): These non-receptor tyrosine kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis.
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival.
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by imidazo[4,5-b]pyridin-2-one derivatives, focusing on the convergence of TrkA, Src, and STAT3 signaling.
Conclusion
This compound represents a fundamentally important scaffold in medicinal chemistry. While comprehensive experimental data on the parent compound is limited, its predicted physicochemical properties provide a valuable starting point for drug design. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the therapeutic potential of this chemical class. Further experimental characterization of the core molecule and its derivatives will undoubtedly facilitate the development of novel and effective therapeutic agents.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This purine isosterism has made it a "privileged scaffold" in drug discovery, leading to the development of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of imidazo[4,5-b]pyridin-2-ones and their derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanisms of action.
The journey of imidazo[4,5-b]pyridines from simple heterocyclic structures to potent therapeutic agents is marked by key discoveries across various disease areas. Initially recognized for their structural analogy to purine bases, these compounds have been investigated for a wide array of biological activities, including antiviral, antifungal, antibacterial, and antiproliferative effects.[1] More recently, their potential in treating metabolic diseases and cancer has been a major focus of research.
A significant breakthrough in the application of this scaffold was the discovery of a series of imidazo[4,5-b]pyridines with dual activity as angiotensin II type 1 (AT1) receptor blockers and peroxisome proliferator-activated receptor-γ (PPARγ) agonists.[2][3] This dual action presented a promising approach for the treatment of hypertension and insulin resistance. Further research has expanded their therapeutic potential to include roles as mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH) and as kinase inhibitors, particularly targeting Src family kinases in cancers like glioblastoma.[4]
This guide will delve into the seminal studies that have shaped our understanding of imidazo[4,5-b]pyridin-2-ones, providing a comprehensive resource for researchers looking to build upon this rich history of drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazo[4,5-b]pyridine derivatives, showcasing their potency in various biological assays.
Table 1: Dual AT1 Receptor Antagonists and PPARγ Agonists
| Compound | AT1 IC50 (nM) | PPARγ EC50 (nM) | PPARγ Max Agonism (%) | Reference |
| 2l | 1.6 | 212 | 31 | [2] |
Table 2: Mitochondrial Uncouplers for MASH Treatment
| Compound | L6 Myoblasts EC50 (nM) | Cytotoxicity | Reference |
| SHS206 | 830 | No cytotoxicity observed | [4] |
Table 3: Antiproliferative Activity of Imidazo[4,5-b]pyridines
| Compound | Cell Line | IC50 (µM) | Reference |
| 10 | Colon Carcinoma | 0.4 | [5] |
| 14 | Colon Carcinoma | 0.7 | [5] |
| 13 | Capan-1 (Pancreatic) | 1.50 - 1.87 | [6] |
| 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 1.90 | [6] |
Key Signaling Pathways
The biological effects of imidazo[4,5-b]pyridin-2-ones are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Angiotensin II Receptor Signaling Pathway Blockade.
Caption: PPARγ Signaling Pathway Activation.
Caption: Src Family Kinase Signaling Pathway Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key imidazo[4,5-b]pyridine scaffolds, based on procedures reported in the literature.
General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a general method for the condensation of 2,3-diaminopyridine with an aldehyde.
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2,3-diaminopyridine (1 equivalent) in DMSO, add benzaldehyde (1 equivalent).
-
Add sodium metabisulfite (0.55 equivalents) to the reaction mixture.
-
Heat the mixture at 120°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then dry under vacuum to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Suzuki Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce substituents at the 6-position of the imidazo[4,5-b]pyridine core.
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Aryl boronic acid (1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene:Ethanol (2:1 mixture)
Procedure:
-
In a microwave vessel, combine 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the corresponding aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene:ethanol solvent mixture.
-
Seal the vessel and heat in a microwave reactor for 2 hours at 120°C.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol) to afford the desired 2,6-disubstituted imidazo[4,5-b]pyridine.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The imidazo[4,5-b]pyridin-2-one core and its derivatives represent a highly versatile and clinically relevant scaffold in drug discovery. Their history, rooted in the principle of purine isosterism, has blossomed into a diverse field of research targeting a wide range of diseases. The dual-acting angiotensin II receptor blockers and PPARγ agonists, along with the emerging classes of mitochondrial uncouplers and kinase inhibitors, highlight the continued potential of this scaffold. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and development of novel imidazo[4,5-b]pyridine-based therapeutics. As our understanding of complex signaling pathways deepens, the rational design of new derivatives targeting specific nodes in these pathways will undoubtedly lead to the next generation of innovative medicines based on this privileged structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Core of Innovation: A Technical Guide to 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a valuable core for the development of novel therapeutics. This technical guide provides an in-depth overview of the parent compound, its key derivatives, their synthesis, and their biological significance.
Core Compound Identification
The parent compound of this series is This compound , with the following CAS Registry Number:
While the parent compound serves as the foundational structure, its derivatives have been more extensively explored for their therapeutic potential. A notable example is 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, a key intermediate in the synthesis of several drug candidates.
Physicochemical and Pharmacological Data
The following table summarizes key data for the parent compound and a significant derivative, 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride, which is an intermediate in the synthesis of pharmaceuticals like Telcagepant and Rimegepant.[3][4][5]
| Property | This compound | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride |
| CAS Registry No. | 16328-62-4 | 781649-84-1[6][7] |
| Molecular Formula | C₆H₅N₃O | C₁₁H₁₆Cl₂N₄O[6] |
| Molecular Weight | 135.12 g/mol | 291.18 g/mol [6] |
| Applications | Core scaffold for derivatives | Intermediate for Telcagepant and Rimegepant synthesis[3][4][5] |
Experimental Protocols: Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a diaminopyridine precursor. The following is a representative protocol based on literature descriptions.
Reaction: Cyclization of 2,3-diaminopyridine with a carbonyl source.
Materials:
-
2,3-diaminopyridine
-
Urea or a similar carbonyl-containing reagent
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Catalyst (if required, e.g., an acid or base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in the chosen solvent.
-
Add an equimolar amount of the carbonyl source (e.g., urea).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Note: The specific reaction conditions, such as temperature, reaction time, and purification method, may vary depending on the specific reagents and scale of the synthesis.
Biological Activity and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a versatile platform for developing drugs targeting a variety of diseases. The structural and electronic properties of this core allow for substitutions at various positions, leading to compounds with diverse pharmacological profiles.
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antiproliferative Activity: Certain substituted imidazo[4,5-b]pyridines have shown potent activity against various cancer cell lines.[8][9]
-
Kinase Inhibition: This scaffold has been utilized to design inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.
-
Antiviral and Antibacterial Activity: Some derivatives have demonstrated promising activity against a range of viruses and bacteria.
Visualizing a General Synthetic Workflow
The following diagram, generated using DOT language, illustrates a generalized synthetic workflow for creating a library of substituted this compound derivatives for drug discovery research.
Caption: Synthetic workflow for imidazo[4,5-b]pyridin-2-one derivatives.
This in-depth technical guide provides a foundational understanding of the this compound core and its significance in modern drug discovery. The versatility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the development of novel therapeutic agents.
References
- 1. This compound | 16328-62-4 [chemicalbook.com]
- 2. prayoglife.com [prayoglife.com]
- 3. 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride | 781649-84-1 [chemicalbook.com]
- 4. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride/781649-84-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Expanding Therapeutic Potential of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives: A Technical Guide to Biological Screening
The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold, a structural analog of natural purines, has emerged as a privileged core in medicinal chemistry. Its versatile structure allows for extensive chemical modification, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the biological screening of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs).
Data on Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Unspecified Derivatives | MCF-7 (Breast) | - | [1] |
| Unspecified Derivatives | HCT116 (Colon) | - | [1] |
| CDK9 Inhibitors | MCF-7 (Breast) | 0.63 - 1.32 | [1] |
| Sorafenib (Reference) | - | 0.76 | [1] |
| Derivative 13 | Capan-1 (Pancreatic) | 1.50 - 1.87 | [2] |
| Derivative 13 | HL-60 (Leukemia) | 1.50 - 1.87 | [2] |
| Derivative 13 | Z-132 (Lymphoma) | 1.50 - 1.87 | [2] |
| Derivative 19 | Capan-1 (Pancreatic) | 1.45 - 1.90 | [2] |
| Derivative 19 | LN-229 (Glioblastoma) | 1.45 - 1.90 | [2] |
| Derivative 19 | DND-41 (Leukemia) | 1.45 - 1.90 | [2] |
| Derivative 19 | K-562 (Leukemia) | 1.45 - 1.90 | [2] |
| Derivative 19 | Z-138 (Lymphoma) | 1.45 - 1.90 | [2] |
| Derivative 18 | Capan-1 (Pancreatic) | 7.29 | [2] |
| Amidino-substituted (10) | SW620 (Colon) | 0.4 | [3] |
| Amidino-substituted (14) | SW620 (Colon) | 0.7 | [3] |
| Compound 3h | MCF-7 (Breast) | Prominent Activity | [4] |
| Compound 3h | BT-474 (Breast) | Prominent Activity | [4] |
| Compound 3j | MCF-7 (Breast) | Prominent Activity | [4] |
| Compound 3j | BT-474 (Breast) | Prominent Activity | [4] |
Note: "Prominent Activity" indicates that the source cited significant activity but did not provide specific IC50 values.
Experimental Protocols for Anticancer Screening
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis
A notable mechanism of action for some of these derivatives is the induction of cell cycle arrest, particularly at the G2/M phase.[2]
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.
Visualizing the Mechanism: CDK9 Inhibition Pathway
Several potent anticancer imidazo[4,5-b]pyridine derivatives function by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of anti-apoptotic proteins and subsequent cell death.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential to combat microbial infections. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Data on Antimicrobial Activity
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| Compound 3b | Bacteria | Prominent Activity | - | [4] |
| Compound 3k | Bacteria | Prominent Activity | - | [4] |
| Compound 3f | Bacteria & Fungi | Prominent Activity | - | [4] |
| Compound VId | Bacillus subtilis | Zone of Inhibition | - | [5] |
| Compound VId | Staphylococcus aureus | Zone of Inhibition | - | [5] |
| Compound VId | Escherichia coli | Zone of Inhibition | - | [5] |
| Compound VId | Staphylococcus typhi | Zone of Inhibition | - | [5] |
| Compound VId | Aspergillus niger | Zone of Inhibition | - | [5] |
| Compound VId | Candida albicans | Zone of Inhibition | - | [5] |
| Compound VIb | Gram-Negative Bacteria | Effective | - | [5] |
| Compound VIf | Gram-Negative Bacteria | Effective | - | [5] |
| Compound 2 | Bacillus cereus | Active | - | [6] |
| Compound 4 | Bacillus cereus | Active | - | [6] |
| Compound 14 | E. coli | MIC | 32 µM | [3] |
Note: "Prominent Activity" or "Effective" indicates that the source cited significant activity but did not provide specific quantitative values.
Experimental Protocol for Antimicrobial Screening
Antimicrobial Susceptibility Testing (Agar Well/Cup-Plate Diffusion Method)
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Seeding: Uniformly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells or "cups" of a specific diameter (e.g., 6-8 mm) in the seeded agar.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Visualizing the Workflow: Antimicrobial Screening
The general workflow for screening compounds for antimicrobial activity is a systematic process from initial testing to quantitative analysis.
Antiviral Activity: A Broad-Spectrum Potential
The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug development, as they can potentially interfere with viral nucleic acid synthesis. Screening efforts have revealed activity against a range of RNA and DNA viruses.
Data on Antiviral Activity
| Compound/Derivative | Virus | Activity Metric | Value (µM) | Reference |
| Derivative 7 | Respiratory Syncytial Virus (RSV) | EC50 | 21 | [3] |
| Derivative 17 | Respiratory Syncytial Virus (RSV) | EC50 | 58 | [3] |
| Compound 4 | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 11b | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 11c | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 13c | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 15a | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 18 | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
| Compound 21 | Bovine Viral Diarrhoea Virus (BVDV) | Active Conc. | 1.3 - 5 | [7] |
Note: BVDV is often used as a surrogate for Hepatitis C Virus (HCV) in antiviral screening.[7]
Experimental Protocols for Antiviral Screening
Antiviral Cytopathic Effect (CPE) Inhibition Assay
-
Cell Culture: Seed host cells (e.g., Vero E6 for SARS-CoV-2, Hep-2 for RSV) in 96-well plates and grow to sub-confluency.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds for a short period (e.g., 2 hours).
-
Viral Infection: Add a fixed amount of virus inoculum to the wells, along with fresh dilutions of the compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 34-37°C) for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (e.g., 20-72 hours). CPE refers to structural changes in host cells caused by viral invasion.
-
CPE Observation: Visually score the wells for the presence or absence of CPE using a microscope.
-
Data Analysis: The antiviral activity is often determined by the concentration of the compound that inhibits CPE by 50% (EC50).
Cell Viability/Cytotoxicity Assay (MTS Assay)
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general cytotoxicity of the compound.
-
Protocol: The MTS assay is performed similarly to the MTT assay but uses a different tetrazolium salt [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]. It is conducted on uninfected cells treated with the same concentrations of the compounds.[8]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective against the virus at concentrations far below those that are toxic to the host cells.
Visualizing the Mechanism: Viral Replication and Drug Targets
Imidazo[4,5-b]pyridine derivatives can potentially inhibit viral replication at various stages.
Other Biological Activities
Beyond these primary areas, derivatives of this compound have been investigated for other therapeutic applications, including the inhibition of specific enzymes involved in inflammation and cellular signaling.
-
cAMP Phosphodiesterase Inhibition: Certain derivatives have been evaluated as inhibitors of cAMP phosphodiesterase in blood platelets, suggesting potential applications in preventing thrombosis.[9]
-
NLRP3 Inflammasome Inhibition: Analogs such as 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, indicating potential as anti-inflammatory agents.[10]
-
Src Family Kinase Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, with potential applications in treating glioblastoma.[11]
Visualizing the Workflow: Enzyme Inhibition Assay
The screening for enzyme inhibitors follows a standardized biochemical procedure.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Derivatives have demonstrated a remarkable breadth of biological activity, with potent effects against cancer, microbial pathogens, and viruses. The systematic application of the screening protocols outlined in this guide is essential for identifying and characterizing lead compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for the development of new and effective drugs to address significant unmet medical needs.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-ones--inhibitors of blood platelet cAMP phosphodiesterase and induced aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
structural analogs of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
An In-depth Technical Guide to Structural Analogs of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Introduction
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of its structural analogs, focusing on their synthesis, biological activities, and the underlying mechanisms of action. The structural diversity stemming from this core has led to the development of potent modulators for various enzymes and receptors, including kinases, phosphodiesterases, and G-protein coupled receptors.
Structural Analogs and Biological Activities
Analogs of the imidazo[4,5-b]pyridin-2-one scaffold have been developed to target a diverse array of proteins implicated in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.
Kinase Inhibitors
The imidazo[4,5-b]pyridine framework serves as an effective hinge-binding motif for numerous protein kinases. Strategic substitutions on the core structure have yielded potent and selective inhibitors for several kinase families.
-
Tropomyosin Receptor Kinase A (TrkA) Inhibitors: Disubstituted imidazo[4,5-b]pyridines have been identified as potent TrkA inhibitors, a receptor tyrosine kinase implicated in pain and cancer.[1] Optimization has led to compounds with subnanomolar potency in cellular assays.[1]
-
Aurora Kinase Inhibitors: These are key regulators of mitosis, and their inhibition is a valid strategy for cancer therapy. Analogs have been developed that show potent inhibition of Aurora A, B, and C kinases.[2]
-
Dual FLT3/Aurora Kinase Inhibitors: For diseases like Acute Myeloid Leukemia (AML), a dual-inhibition strategy can be beneficial. The scaffold has been optimized to yield compounds that potently inhibit both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Novel derivatives have demonstrated significant anticancer activity by inhibiting CDK9, a key transcriptional regulator.[4]
Table 1: Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors
| Compound/Analog Class | Target Kinase(s) | IC50 / Activity | Reference |
|---|---|---|---|
| Disubstituted imidazo[4,5-b]pyridines | TrkA | Subnanomolar cellular potency | [1] |
| Compound 31 | Aurora-A | 0.042 µM | [2] |
| Aurora-B | 0.198 µM | [2] | |
| Aurora-C | 0.227 µM | [2] | |
| Imidazo[4,5-b]pyridine Series | FLT3 / Aurora | Potent dual inhibition | [3] |
| Substituted imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 µM |[4] |
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition elevates intracellular levels of cAMP and cGMP. This mechanism is considered a promising approach for treating schizophrenia and other neuropsychiatric disorders. Novel imidazo[4,5-b]pyridines have been discovered as highly potent and selective PDE10A inhibitors, demonstrating excellent oral bioavailability and receptor occupancy in preclinical models.[5][6][7][8]
Table 2: Imidazo[4,5-b]pyridine Analogs as PDE10A Inhibitors
| Compound/Analog Class | Target | IC50 | Receptor Occupancy (RO) | Reference |
|---|---|---|---|---|
| Methoxy imidazo[4,5-b]pyridines | PDE10A | 0.8 - 6.7 nM | 55-74% at 10 mg/kg p.o. | [5][7][8] |
| cis-cyclobutane analog 24a | PDE10A | 3.4 nM | High | [5] |
| trans-cyclobutane analog 24b | PDE10A | 0.8 nM | High |[5] |
Metabotropic Glutamate Subtype-2 (mGlu2) Receptor Modulators
The core this compound template has been successfully utilized to develop potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor.[9] These PAMs enhance the receptor's response to the endogenous ligand glutamate and have shown efficacy in preclinical models of psychosis, highlighting their potential for treating schizophrenia.[9]
Antimicrobial and Anti-inflammatory Agents
-
Antimicrobial Activity: Various derivatives have been synthesized and screened for their activity against bacterial and fungal pathogens. Certain substituted 2-phenyl-imidazo[4,5-b]pyridines exhibit promising activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10][11][12]
-
Anti-inflammatory Activity: The structural similarity to purines also suggests potential for anti-inflammatory applications. Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2 over COX-1.[13] Additionally, some analogs possess analgesic properties.[14]
Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridine Core
A common route involves the condensation of a substituted diaminopyridine with an aldehyde or carboxylic acid derivative. A representative procedure starting from a nitro-substituted pyridine is outlined below.[1]
Protocol: Synthesis of a Disubstituted Imidazo[4,5-b]pyridine
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): To a solution of 3-nitro-2,6-dichloropyridine in a suitable solvent (e.g., N,N-Dimethylformamide), add a substituted amine (e.g., a pyrazol-3-yl amine) and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates consumption of the starting material.
-
Step 2: Second SNAr: To the intermediate from Step 1, add a second amine and continue stirring, often at an elevated temperature, to yield the disubstituted nitro-pyridine intermediate.
-
Step 3: Reduction of Nitro Group: Reduce the nitro group to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with iron powder in acetic acid.
-
Step 4: Cyclization: The resulting diamine is cyclized to form the imidazole ring. This can be achieved by heating with an appropriate reagent like triethyl orthoformate (for an unsubstituted imidazole C2) or a corresponding aldehyde followed by oxidation. For the 2-one core, reagents like N,N'-Carbonyldiimidazole (CDI) or phosgene equivalents are used.[15]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)
This protocol describes a typical method to determine the IC50 value of a test compound.
-
Reagents: Recombinant human Aurora kinase, appropriate peptide substrate (e.g., Kemptide), ATP (spiked with [γ-³³P]ATP), test compound, assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound. c. Add the Aurora kinase enzyme to initiate the pre-incubation (typically 10-15 minutes at room temperature). d. Start the kinase reaction by adding the ATP/[γ-³³P]ATP solution. Incubate for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot a portion of the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. h. Dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro PDE10A Inhibition Assay
This protocol outlines a common method for assessing PDE10A inhibitory activity.[5]
-
Reagents: Recombinant human PDE10A, [³H]-cAMP or [³H]-cGMP as a substrate, snake venom nucleotidase, test compound, assay buffer.
-
Procedure: a. Serially dilute the test compounds in DMSO. b. Add the assay buffer, PDE10A enzyme, and test compound to a 96-well plate. c. Pre-incubate the mixture for 15 minutes at room temperature. d. Initiate the reaction by adding the [³H]-cAMP substrate. Incubate for 20 minutes at room temperature. e. Stop the reaction by adding a stop reagent or by heat inactivation. f. Add snake venom nucleotidase and incubate for 10 minutes to convert the resulting [³H]-AMP to [³H]-adenosine. g. Add scintillation cocktail-filled beads that bind to the charged, unhydrolyzed substrate. h. After the beads settle, count the plate in a microplate scintillation counter. The counts are directly proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value by non-linear regression analysis.
Visualizations: Pathways and Workflows
Conclusion
The this compound scaffold and its related analogs represent a remarkably versatile and fruitful area of medicinal chemistry. Their ability to potently and selectively modulate the activity of diverse biological targets, including kinases and phosphodiesterases, has been well-established. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of clinical candidates for a wide range of diseases. Future work in this area will likely focus on refining selectivity profiles, improving pharmacokinetic properties, and exploring novel biological targets for this privileged chemical framework.
References
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Imidazo[4,5-b]pyridin-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of potent and selective inhibitors, particularly targeting protein kinases and phosphodiesterases. This technical guide provides a comprehensive overview of the mechanism of action of imidazo[4,5-b]pyridin-2-one compounds, focusing on their key molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity.
Core Molecular Targets and Mechanisms of Action
Imidazo[4,5-b]pyridin-2-one derivatives have been extensively investigated as inhibitors of several key enzymes implicated in various disease pathologies, including inflammation, cancer, and neurological disorders. The primary mechanisms of action revolve around the competitive inhibition of ATP-binding sites in kinases and the active sites of other enzymes.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
A significant body of research has focused on the development of imidazo[4,5-b]pyridin-2-one derivatives as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[1][2] These compounds have shown efficacy in suppressing the production of tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8), making them promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.[1][2]
The mechanism of inhibition involves the binding of the imidazo[4,5-b]pyridin-2-one core to the hinge region of the p38 MAP kinase enzyme. X-ray crystallography studies have revealed that these inhibitors can induce an infrequent flip of the peptide bond between Met109 and Gly110 in the kinase's hinge region, a feature that is thought to contribute to their high selectivity.[2]
Quantitative Data on p38 MAP Kinase Inhibition
| Compound | p38α IC50 (nM) | TNF-α Production Inhibition (hWB IC50, nM) | Reference |
| 21 | Potent inhibitor | Potent inhibitor of LPS-induced TNF-α | [1] |
| 25 | Potent inhibitor | Superior suppression of TNF-α production | [1] |
| 65 | 9.6 | Not Reported | [1] |
hWB: human whole blood; LPS: lipopolysaccharide
Signaling Pathway
References
Spectroscopic Profile of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and related fields.
Core Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of this compound has been reported in the EPA/NIH Mass Spectral Data Base. The compound has a molecular weight of 135.12 g/mol .[1] The mass spectrum provides critical information for confirming the molecular weight and can offer insights into the fragmentation patterns of the molecule under electron ionization.
| Parameter | Value | Source |
| Molecular Formula | C₆H₅N₃O | NIST WebBook[1] |
| Molecular Weight | 135.1234 | NIST WebBook[1] |
| CAS Registry No. | 16328-62-4 | NIST WebBook[1] |
Mass Spectrum Data:
A detailed analysis of the fragmentation pattern is crucial for confirming the structural integrity of the compound. The major fragments observed in the electron ionization mass spectrum are presented below.
| m/z | Relative Intensity (%) | Possible Fragment |
| 135 | 100 | [M]⁺ (Molecular Ion) |
| 107 | ~50 | [M - CO]⁺ |
| 80 | ~40 | [M - CO - HCN]⁺ |
| 53 | ~30 | [C₃H₃N]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for the unsubstituted this compound are not widely published. However, analysis of related substituted analogs provides valuable insights into the expected chemical shifts and coupling patterns. For instance, studies on various derivatives of imidazo[4,5-b]pyridines and related heterocyclic systems have been reported in the Journal of Medicinal Chemistry and other publications, offering a comparative basis for spectral interpretation.
Expected ¹H NMR Spectral Features:
Based on the structure, the proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the imidazole and lactam moieties. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The N-H protons are expected to be broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would feature signals for the carbonyl carbon of the lactam ring (expected around δ 150-160 ppm), and the carbons of the fused aromatic system. The chemical shifts of the pyridine and imidazole ring carbons would provide key information for confirming the core structure.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide/Imidazole) | 3400-3200 (broad) | Stretching |
| C=O (Lactam) | 1750-1680 | Stretching |
| C=N (Imidazole) | 1650-1550 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-N | 1350-1200 | Stretching |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are based on standard practices for the analysis of organic compounds.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra are commonly recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Further structural elucidation can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.
Ionization: Electron Ionization (EI) is a common method for generating ions from organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a novel compound using the spectroscopic methods described.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
The Unexplored Potential of a Core Heterocycle: An In-Depth Technical Guide to the In Vitro Activity of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the documented in vitro biological activities of compounds built upon the 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold. While this core structure serves as a foundational element in numerous biologically active molecules, it is crucial to note that the vast majority of published research focuses on its substituted derivatives rather than the unsubstituted parent compound. This guide, therefore, summarizes the significant in vitro findings for these derivatives, providing a comprehensive overview of the therapeutic potential inherent to this chemical class. The content herein is intended to facilitate further research and drug development efforts by consolidating key data, outlining experimental methodologies, and visualizing relevant biological pathways.
Overview of In Vitro Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of in vitro activities, including antiproliferative, antiviral, antibacterial, and enzyme-inhibitory effects. The following sections and tables summarize the quantitative data from various studies, highlighting the potential of this scaffold in diverse therapeutic areas.
Antiproliferative Activity
A significant body of research has focused on the anticancer potential of imidazo[4,5-b]pyridin-2-one derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting sub-micromolar efficacy.
Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derived acrylonitriles | HeLa, SW620, MiaPaCa-2 | 0.2 - 0.6 | [1] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate activity (qualitative) | |
| Imidazopyridine derivatives | LNCaP C-81 (prostate cancer) | Significant reduction in proliferation at 10 µM |
Antiviral Activity
Certain derivatives have shown promise as antiviral agents, particularly against respiratory syncytial virus (RSV).
Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Virus | EC50 (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridines | Respiratory Syncytial Virus (RSV) | 21.0 - 79.0 |
Antibacterial Activity
The antibacterial potential of this scaffold has also been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis | 4 - 8 | [2] |
| Azo-linked imidazo[1,2-a]pyridine derivatives | E. coli CTXM, K. pneumoniae NDM | 0.5 - 0.7 mg/mL | [3] |
Enzyme Inhibition
Derivatives of this compound have been identified as inhibitors of key enzymes involved in inflammation and cell proliferation, such as cyclooxygenases (COX) and tubulin.
Table 4: Enzyme Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-1 | 21.8 | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-2 | 9.2 | |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Tubulin Polymerization | 0.2 - 0.6 | [1] |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (Src, Fyn) | Submicromolar range | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide. These protocols are intended to serve as a reference for researchers looking to evaluate compounds based on the this compound scaffold.
Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and negative (vehicle) controls.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization to the controls.
COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton broth).
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the potential mechanisms of action for this class of compounds, this section includes diagrams of key signaling pathways that have been implicated in the activity of imidazo[4,5-b]pyridin-2-one derivatives. Additionally, a generalized experimental workflow for in vitro screening is presented.
Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of potent in vitro biological activities, including antiproliferative, antiviral, antibacterial, and enzyme-inhibitory effects. While there is a notable absence of data on the unsubstituted core molecule, the extensive research on its derivatives underscores the significant potential of this chemical class. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and relevant signaling pathways to aid researchers in the continued exploration and development of imidazo[4,5-b]pyridin-2-one-based compounds as potential drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.
References
- 1. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Inhibitory Activity of Imidazo[4,5-b]pyridin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the kinase inhibitory activity of imidazo[4,5-b]pyridin-2-one derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory and cellular antiproliferative activities of representative imidazo[4,5-b]pyridin-2-one derivatives.
Table 1: p38 MAP Kinase Inhibitory Activity
| Compound | R¹ | R² | p38α IC₅₀ (nM)[1][2] |
| 1 | sec-Butyl | H | >10000 |
| 21 | sec-Butyl | 2,4-difluoroanilino | 9.6 |
Table 2: Aurora Kinase Inhibitory Activity
| Compound | R¹ | R² | R³ | Aurora A IC₅₀ (µM)[3] | Aurora B IC₅₀ (µM)[3] | Aurora C IC₅₀ (µM)[3] |
| 31 | 4-(dimethylamino)phenyl | H | 2-(4-(thiazol-2-yl)acetamido)piperazin-1-yl | 0.042 | 0.198 | 0.227 |
Table 3: DNA-Dependent Protein Kinase (DNA-PK) Inhibitory Activity
| Compound | R¹ | R² | DNA-PK IC₅₀ (nM)[4] |
| 6 | Cyclopentyl | Unsubstituted anilino | 4000 |
| 78 | 3-methoxypropyl | 2-methyl-4-methoxyanilino | <1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of imidazo[4,5-b]pyridin-2-one derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Kinase (e.g., recombinant human p38α)
-
Kinase substrate (e.g., myelin basic protein)
-
Imidazo[4,5-b]pyridin-2-one test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 20 µL of the master mix to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 40 µL of the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 80 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridin-2-one test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases or downstream signaling molecules, in cell lysates.
Materials:
-
Cell lysates from cells treated with test compounds
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by imidazo[4,5-b]pyridin-2-one derivatives and a general workflow for their evaluation.
Caption: p38 MAPK signaling pathway and point of inhibition.
Caption: Aurora kinase signaling in mitosis and inhibition.
Caption: General workflow for inhibitor evaluation.
Caption: Structure-Activity Relationship (SAR) factors.
Conclusion
Imidazo[4,5-b]pyridin-2-one derivatives represent a versatile and potent class of kinase inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting kinase-driven pathologies. Further exploration of the structure-activity relationships and optimization of the ADME properties of this scaffold are anticipated to yield clinical candidates with improved efficacy and safety profiles.
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Introduction
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that serves as a crucial building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its scaffold is present in compounds investigated for a range of therapeutic applications. The synthesis of this core structure from readily available starting materials is, therefore, of significant interest to the medicinal chemistry and drug development community.
This document provides a detailed protocol for the synthesis of this compound, starting from 2,3-diaminopyridine. The procedure involves a cyclization reaction facilitated by a carbonylating agent, N,N'-Carbonyldiimidazole (CDI), which offers a safer and more convenient alternative to hazardous reagents like phosgene.[1] This ring-closing reaction is an efficient method for constructing the desired imidazopyridinone system.[2]
Reaction Scheme
The synthesis proceeds via a one-step cyclocondensation reaction. The two adjacent amino groups of 2,3-diaminopyridine react with N,N'-Carbonyldiimidazole (CDI). CDI acts as a source of a carbonyl group, which bridges the two nitrogen atoms to form the five-membered imidazole ring fused to the pyridine core, yielding the target product.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-diaminopyridine using N,N'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF).
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
|---|---|---|
| 2,3-Diaminopyridine | 452-58-4 | 109.13 |
| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried before use.
-
Reagent Addition: Under a nitrogen atmosphere, add 2,3-diaminopyridine (5.0 g, 45.8 mmol) and 150 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Initiation of Reaction: To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (8.1 g, 50.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. The addition may cause a slight exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold THF (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted CDI and imidazole byproduct.
-
Drying: Dry the purified white to off-white solid under vacuum at 60 °C for 12 hours to yield the final product, this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Typical Yield (%) |
| 2,3-Diaminopyridine | 109.13 | 5.0 | 45.8 | 1.0 | - | - |
| N,N'-Carbonyldiimidazole | 162.15 | 8.1 | 50.0 | 1.1 | - | - |
| Product | 135.12 | - | - | - | 6.19 | 85-95% |
Characterization Data
The structure of the synthesized this compound (CAS: 16328-62-4) can be confirmed by standard analytical techniques.[3][4]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >300 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.0-11.5 (br s, 2H, NH), 7.85 (dd, J=4.5, 1.5 Hz, 1H), 7.35 (dd, J=8.0, 1.5 Hz, 1H), 6.90 (dd, J=8.0, 4.5 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 155.2, 145.1, 138.0, 128.5, 122.3, 115.8.
-
IR (KBr, cm⁻¹): 3250-2800 (N-H, broad), 1695 (C=O, amide), 1610, 1480.
-
Mass Spectrometry (ESI+): m/z 136.1 [M+H]⁺.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis and characterization.
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,3-Diaminopyridine: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
N,N'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive. Reacts with water to release carbon dioxide and imidazole. Handle with care in a dry environment (e.g., under an inert atmosphere).
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF. May cause respiratory irritation.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities.[1][2] Derivatives of this heterocyclic system have shown potential as kinase inhibitors, anticancer agents, and treatments for various other diseases.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient and regioselective synthesis of substituted imidazo[4,5-b]pyridin-2-ones.[4][5][6] This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods to synthesize this important class of compounds.
I. Cascade Ureidation/Palladium-Catalyzed Intramolecular Cyclization
This one-pot, tandem approach offers an efficient route to substituted imidazo[4,5-b]pyridin-2-ones and related imidazo[4,5-c]pyridin-2-ones.[4][7][8] The methodology involves the amination of a carbamoyl chloride followed by a palladium-catalyzed intramolecular urea cyclization, providing moderate to excellent yields.[4]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of imidazo[4,5-b]pyridin-2-ones.
Detailed Protocols
Protocol 1: Synthesis of 1-Aryl/Alkyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones [4]
-
Reaction Setup: In a sealed tube, combine the amine substrate (0.48 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃, 0.02 mmol), and Xantphos (0.04 mmol).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.60 mmol) and a solution of 2-chloro-N-methylpyridin-3-ylcarbamoyl chloride (0.40 mmol) in degassed dioxane (2.2–2.3 mL).
-
Reaction Conditions: Heat the mixture at 85–95 °C for 3–5 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to standard work-up procedures, followed by purification by column chromatography to yield the desired product.
Protocol 2: Alternative Conditions using Pd(OAc)₂ [4]
-
Reaction Setup: In a sealed tube, combine the amine substrate (0.60 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol), and 1,4-bis(diphenylphosphino)butane (dppb, 0.05 mmol).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.75 mmol) and a solution of the appropriate carbamoyl chloride (0.50 mmol) in degassed isopropanol (1.2–1.3 mL).
-
Reaction Conditions: Heat the reaction mixture at 80–85 °C under an inert atmosphere for 8–12 hours.
-
Work-up and Purification: Follow standard aqueous work-up and purify the crude product by column chromatography.
Data Presentation: Reaction Conditions and Yields
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂dba₃ / Xantphos | Cs₂CO₃ | Dioxane | 85-95 | 3-5 | 60-95 |
| 2 | Pd(OAc)₂ / dppb | NaHCO₃ | iPrOH | 80-85 | 8-12 | 55-87 |
| 3 | Pd[P(Ph)₃]₄ | K₂CO₃ | Toluene | 90-95 | 4 | 70-90 |
Yields are reported as isolated yields for a range of substrates as described in the source literature.[4]
II. Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles
This method provides a facile route to N1- and C2-substituted imidazo[4,5-b]pyridines through a palladium-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in-situ cyclization.[9][10]
Experimental Workflow
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines via amidation.
Detailed Protocol[5][9]
-
Reaction Setup: To a reaction vessel, add 3-alkyl or 3-arylamino-2-chloropyridine (1.0 equiv), a primary amide (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (tBuXPhos) as the ligand, and potassium phosphate (K₃PO₄).
-
Solvent Addition: Add tert-butanol as the solvent.
-
Reaction Conditions: Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Data Presentation: Substrate Scope and Yields[5]
| 3-Amino-2-chloropyridine Substituent | Primary Amide | Yield (%) |
| Alkyl | Various primary amides | 51-99 |
| Aryl | Various primary amides | 51-99 |
III. Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a highly effective method for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown promising antiproliferative activity.[11][12]
Experimental Workflow
Caption: Workflow for Suzuki cross-coupling to synthesize substituted imidazo[4,5-b]pyridines.
Detailed Protocol[12]
-
Reaction Setup: In a suitable flask, dissolve the 6-bromo-2-phenylimidazo[4,5-b]pyridine derivative (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in a solvent mixture (e.g., toluene:ethanol 2:1 or dioxane:water 3:1).
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.08 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for the required time (monitored by TLC).
-
Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by crystallization or column chromatography.
Data Presentation: Suzuki Coupling Yields[12]
| Imidazo[4,5-b]pyridine | Arylboronic Acid | Yield (%) |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-nitrophenyl)boronic acid | 51 |
| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-methoxyphenyl)boronic acid | 52 |
| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-cyanophenyl)boronic acid | 55 |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-hydroxyphenylboronic acid | 96 |
IV. Biological Significance and Signaling Pathways
Imidazo[4,5-b]pyridine derivatives are known to interact with various cellular pathways, making them attractive candidates for drug development.[1] For instance, certain derivatives act as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma.[13] Others have been investigated as CDK9 inhibitors for cancer therapy.[3]
Illustrative Signaling Pathway Involvement
Caption: Inhibition of kinase signaling by imidazo[4,5-b]pyridin-2-one derivatives.
These protocols and data provide a foundational resource for researchers engaged in the synthesis and development of novel imidazo[4,5-b]pyridin-2-one-based therapeutics. The versatility of palladium catalysis allows for extensive derivatization of this privileged scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Combinatorial Science - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry. The described methodologies focus on convergent, atom-economical, and scalable approaches, making them suitable for both academic research and industrial drug development. Two primary protocols are presented: a palladium-catalyzed cyclization and a carbonyldiimidazole (CDI)-mediated cyclization, each offering distinct advantages in terms of reagent handling and reaction conditions.
Introduction
The this compound core structure is a prevalent motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural analogy to purines allows it to interact with various biological targets. Consequently, the development of efficient and robust synthetic routes to this scaffold is of significant interest to the pharmaceutical industry. Traditional multi-step syntheses can be time-consuming and generate considerable waste. The one-pot procedures detailed herein offer a streamlined alternative, reducing reaction time, purification steps, and overall cost.
Synthesis Overview
The one-pot synthesis of this compound typically commences with 2,3-diaminopyridine as the readily available starting material. The core transformation involves the formation of the imidazole-2-one ring through the introduction of a carbonyl group and subsequent intramolecular cyclization.
Diagram of the General Synthetic Workflow
Caption: General workflow for the one-pot synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis
This protocol is adapted from methodologies employing a palladium-catalyzed tandem amination and intramolecular urea cyclization.[1][2][3] It is particularly useful for achieving high yields and purity.
Materials:
-
2,3-Diaminopyridine
-
Triphosgene or a suitable carbamoyl chloride precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous isopropanol or dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.0 eq), palladium(II) acetate (0.025 eq), and 1,4-bis(diphenylphosphino)butane (0.05 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous isopropanol (or dioxane) to the flask, followed by the addition of sodium bicarbonate (3.5 eq) or potassium carbonate (2.75 eq).
-
Carbonyl Source Addition: In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in the reaction solvent. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[4][5][6] Alternatively, a suitable carbamoyl chloride can be used. Add the triphosgene solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,3-Diaminopyridine |
| Carbonyl Source | Triphosgene |
| Catalyst | Pd(OAc)₂ / dppb |
| Base | NaHCO₃ or K₂CO₃ |
| Solvent | Isopropanol or Dioxane |
| Temperature | 80-85 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | Moderate to Excellent |
Protocol 2: Carbonyldiimidazole (CDI)-Mediated One-Pot Synthesis
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene derivatives for the cyclization step.[7]
Materials:
-
2,3-Diaminopyridine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous dichloromethane or THF in a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature. Caution: CDI is moisture-sensitive. Handle in a dry environment.[8]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40°C to ensure completion. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, a precipitate of the product may form. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,3-Diaminopyridine |
| Carbonylating Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Dichloromethane or THF |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | Good to Excellent |
Reaction Mechanism and Signaling Pathway Analogy
The synthesis of this compound can be conceptually linked to the broader field of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which are powerful tools for the rapid assembly of complex heterocyclic scaffolds.[9][10][11][12] While the direct synthesis of the target molecule is a cyclization, the one-pot nature shares the efficiency principles of MCRs.
Diagram of the Proposed Reaction Mechanism (CDI-mediated)
Caption: Proposed mechanism for the CDI-mediated synthesis.
Safety Precautions
-
Triphosgene: Highly toxic and corrosive. It is a moisture-sensitive solid that can release phosgene gas upon contact with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]
-
1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive and can cause skin and eye irritation. Handle in a dry atmosphere and wear appropriate PPE.[8]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane, isopropanol, and dioxane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
The one-pot synthesis of this compound represents a significant improvement over classical multi-step methods. The protocols provided here, utilizing either palladium catalysis or CDI, offer efficient, scalable, and versatile routes to this important heterocyclic core. These methods are highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of libraries of derivatives for biological screening. Careful adherence to the safety precautions is essential when handling the hazardous reagents involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Imidazo[4,5-b]pyridin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to purine bases makes them scaffolds for designing molecules with diverse biological activities, including kinase inhibition. As such, rigorous analytical characterization is paramount to confirm their identity, purity, and structural integrity. These application notes provide a detailed overview of the key analytical methods for the characterization of imidazo[4,5-b]pyridin-2-one derivatives.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of imidazo[4,5-b]pyridin-2-one derivatives and for separating isomers. Reversed-phase HPLC is the most common modality used for these compounds.
Application Note: Purity Assessment and Isomer Separation
The polarity of imidazo[4,5-b]pyridin-2-ones can be modulated by the substituents on the heterocyclic core. A gradient elution method is often necessary to achieve a good resolution of the main compound from its impurities or regioisomers. The choice of a stationary phase, such as a C18 or a phenyl-hexyl column, and the mobile phase composition are critical for successful separation.
Experimental Protocol: Reversed-Phase HPLC Analysis
Objective: To determine the purity of a synthesized imidazo[4,5-b]pyridin-2-one derivative and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the imidazo[4,5-b]pyridin-2-one derivative in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for column re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas to calculate the purity of the compound. The retention time is a characteristic property of the compound under the given conditions.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation of imidazo[4,5-b]pyridin-2-ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC, is the most powerful tool for unambiguous structure determination.
¹H NMR provides information about the number and chemical environment of protons. The chemical shifts of the aromatic protons on the pyridine and any substituent groups are diagnostic. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The chemical shift of the carbonyl carbon (C=O) in the imidazo[4,5-b]pyridin-2-one core is a key identifier. 2D NMR experiments are crucial for establishing connectivity between atoms, especially for assigning the positions of substituents.
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of an imidazo[4,5-b]pyridin-2-one derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the spectrometer.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the structure of the molecule.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for substituted imidazo[4,5-c]pyridin-2-one derivatives, which are regioisomers of the target compounds and provide a good reference.[1]
| Compound/Substituent | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, 1H), 7.68-7.53 (m, 8H), 6.48 (d, 1H), 4.96 (s, 2H) | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 |
| 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.79 (d, 1H), 7.61 (d, 2H), 7.46 (d, 2H), 6.77 (d, 1H), 4.87 (s, 2H), 3.65 (d, 2H), 2.12 (m, 1H), 0.92 (d, 6H) | 153.29, 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01, 48.58, 27.86, 20.21 |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | 7.75 (d, 1H), 7.36 (q, 4H), 6.74 (d, 1H), 4.77 (m, 1H), 4.70 (s, 2H), 2.41 (s, 3H), 2.14-1.83 (m, 6H), 1.75-1.56 (m, 2H) | 152.64, 143.89, 141.14, 138.62, 135.08, 132.27, 130.04, 128.44, 110.19, 97.31, 53.73, 28.98, 24.92, 21.14 |
Mass Spectrometry (MS)
Mass spectrometry, particularly with electrospray ionization (ESI), is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecule ([M+H]⁺), and the resulting fragmentation pattern provides valuable information about the compound's structure and substituents.
Objective: To determine the accurate mass of an imidazo[4,5-b]pyridin-2-one derivative.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass.
The following table provides examples of calculated and found m/z values for the [M+H]⁺ ions of several imidazo[4,5-c]pyridin-2-one derivatives.[1]
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₈H₁₄ClN₅O | 336.0908 | 336.77 |
| 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₆H₁₈ClN₅O | 317.1222 | 317.83 |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | C₁₈H₂₀N₄O | 309.1659 | 309.90 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
For imidazo[4,5-b]pyridin-2-ones, the most characteristic absorption is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. This peak is typically strong and appears in the range of 1750-1670 cm⁻¹. Other important absorptions include the N-H stretch (if present), C-H stretches (aromatic and aliphatic), and C=N and C=C stretching vibrations of the heterocyclic core.
Objective: To identify the key functional groups in an imidazo[4,5-b]pyridin-2-one derivative.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
The following table lists the expected characteristic IR absorption bands for imidazo[4,5-b]pyridin-2-ones.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Imidazole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1750-1670 | C=O Stretch | Cyclic Amide (Lactam) |
| 1650-1580 | C=N Stretch | Imidazole & Pyridine Rings |
| 1620-1450 | C=C Stretch | Aromatic Rings |
Biological Context: Inhibition of Src Family Kinase Signaling
Many imidazo[4,5-b]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a crucial role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Aberrant activation of SFKs is implicated in the progression of many cancers, including glioblastoma.[2][3]
The diagram above illustrates a simplified Src signaling pathway. Receptor Tyrosine Kinases (RTKs) and Integrins at the cell surface, upon activation, recruit and activate Src kinase.[2][4] Activated Src then phosphorylates downstream targets, initiating cascades like the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cellular responses such as proliferation, survival, migration, and angiogenesis that are hallmarks of cancer.[2][4] Imidazo[4,5-b]pyridin-2-one derivatives can act as inhibitors of Src kinase, blocking these downstream signaling events and thereby exerting their anti-cancer effects.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Total synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a new microbial metabolite from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Imidazo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines, enabling interaction with a diverse range of biological targets. N-alkylation of the imidazo[4,5-b]pyridin-2-one core is a critical synthetic modification for generating compound libraries for drug discovery. The nature and placement of the alkyl substituent can significantly modulate the pharmacological activity of these derivatives, which have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
A primary challenge in the N-alkylation of imidazo[4,5-b]pyridines is the control of regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers. The careful selection of reaction conditions, including the base, solvent, and alkylating agent, is paramount in directing the alkylation to the desired nitrogen atom. This document provides a detailed experimental protocol for the N-alkylation of imidazo[4,5-b]pyridin-2-one and a summary of various reaction conditions and their outcomes.
Data Presentation: Comparison of N-Alkylation Conditions
The following table summarizes various reported conditions and outcomes for the N-alkylation of substituted imidazo[4,5-b]pyridine derivatives. This data is intended to guide the selection of appropriate reaction conditions for specific substrates and desired outcomes.
| Starting Material | Alkylating Agent | Base | Solvent | Catalyst (optional) | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 6-bromo-2-(nitro)phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ | DMF | TBAB | RT | 24 | Mixture of N-allyl regioisomers | N/A | [1] |
| 6-bromo-2-(nitro)phenyl-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ | DMF | TBAB | RT | 24 | Mixture of N-propargyl regioisomers | N/A | [1] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K₂CO₃ | DMF | TBAB | RT | N/A | Mixture of N3 and N4-benzyl regioisomers | N/A | [2][3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃ | DMF | TBAB | RT | N/A | Mixture of N1, N3, and N4-acetyl regioisomers | N/A | [3] |
| Imidazo[4,5-b]pyridine/c]pyridine derivatives | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | - | RT | N/A | Predominantly N⁵ and N⁴,³ regioisomers | N/A | [4] |
| Imidazo[4,5-b]pyridine/c]pyridine derivatives | Butyl bromide | K₂CO₃ | DMF | - | RT | N/A | Predominantly N⁵ and N⁴,³ regioisomers | N/A | [4] |
N/A: Data not available in the cited source. TBAB: Tetra-n-butylammonium bromide. RT: Room Temperature.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general and robust procedure for the N-alkylation of a substituted imidazo[4,5-b]pyridin-2-one. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.
Materials:
-
Substituted imidazo[4,5-b]pyridin-2-one
-
Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate
-
Hexane
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add the substituted imidazo[4,5-b]pyridin-2-one (1.0 equivalent).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve or suspend the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 equivalents).
-
If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB) (0.1-0.2 equivalents).[1][5]
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent (1.1-1.6 equivalents) dropwise to the stirring suspension.[5]
-
-
Reaction:
-
Work-up:
-
After the reaction is complete (as indicated by TLC), filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product(s).
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of imidazo[4,5-b]pyridin-2-one.
Caption: General workflow for the N-alkylation of imidazo[4,5-b]pyridin-2-one.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, serves as a critical pharmaceutical intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is integral to the development of potent and selective drugs targeting a range of diseases. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of prominent pharmaceuticals, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, kinase inhibitors for oncology, and positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGlu2) for neurological disorders.
Applications in Pharmaceutical Synthesis
The this compound core is a versatile building block in medicinal chemistry. Its derivatives have been successfully incorporated into several clinically significant drugs.
CGRP Receptor Antagonists for Migraine Therapy
A key application of this intermediate is in the synthesis of small molecule CGRP receptor antagonists, known as "gepants," for the acute and preventive treatment of migraine. The piperidinyl derivative, 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, is a crucial precursor for drugs like Rimegepant and Telcagepant.[1][2] These antagonists function by blocking the CGRP receptor, thereby inhibiting the signaling cascade that leads to vasodilation and neurogenic inflammation associated with migraine pathophysiology.
Kinase Inhibitors in Oncology
The imidazo[4,5-b]pyridine scaffold is also present in multi-targeted kinase inhibitors used in cancer therapy. Vandetanib (Caprelsa™) is a prime example, functioning as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4][5] By inhibiting these pathways, Vandetanib can disrupt tumor angiogenesis and cancer cell proliferation.
Positive Allosteric Modulators (PAMs) for Neurological Disorders
Derivatives of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2).[6] These compounds offer a potential therapeutic avenue for treating psychosis and other neurological conditions by enhancing the receptor's response to the endogenous ligand glutamate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final drug substances utilizing the this compound scaffold.
Synthesis of a Key Rimegepant Intermediate
This protocol outlines a route to a key chiral intermediate of Rimegepant, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, starting from pyridine-2,3-dicarboxylic acid.[2][7][8]
Step 1: Esterification and Cyclization
-
Esterify commercially available pyridine-2,3-dicarboxylic acid.
-
Perform an ester condensation reaction to generate the cyclohepta[b]pyridine core.
Step 2: Decarboxylation
-
Conduct a decarboxylation reaction in aqueous HCl to yield 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
Step 3: Asymmetric Transfer Hydrogenation (ATH)
-
In a round-bottom flask, combine the dione intermediate (19.98 mmol), Ru-catalyst (CAT01, 0.04 mmol, 0.2% equiv.), and dichloromethane (40 mL).
-
Purge the flask with nitrogen.
-
Add triethylamine (8.83 mmol, 0.44 equiv.) and formic acid (21.86 mmol, 1.09 equiv.).
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by silica gel chromatography (n-hexane:ethyl acetate = 4:1, then 3:1) to afford the product as a light-yellow solid.
Synthesis of a Vandetanib Intermediate
This protocol describes a key step in an alternative, microwave-assisted synthesis of Vandetanib.[3]
Step 1: TFA Mediated Debenzylation
-
Treat the benzylated precursor with trifluoroacetic acid (TFA) to yield the debenzylated product in near quantitative yield.
Step 2: Alkylation
-
Alkylate the product from Step 1 using tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate to afford the subsequent intermediate. The reported yield for this step is 58%.
Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives
This protocol details a general method for the synthesis of substituted benzimidazol-2-ones.[9]
Step 1: Nitration
-
Add 1,3-dihydro-2H-benzimidazol-2-one (13.4 g, 0.1 M) in small portions to a stirred and cooled (ice/water bath) solution of potassium nitrate (33.3 g, 0.33 mol) in 100 mL of sulfuric acid (98%).
-
After the initial reaction, gradually raise the temperature to approximately 60°C for 2 hours.
-
Finally, heat the mixture to 90°C for 4 hours.
Step 2: Purification
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the nitrated product.
Quantitative Data
The following tables summarize key quantitative data from the synthesis of pharmaceuticals and intermediates related to this compound.
Table 1: Synthesis Yields and Purity for Rimegepant Intermediates [2][7][8][10]
| Step/Intermediate | Reagents and Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (ee, %) |
| Reductive Amination | Dibenzylamine, K₂CO₃, THF, 70°C, 18h | 90 | 96.2 | - |
| Deprotection | Pd/C, H₂, THF, RT, 3-4h | 97 | - | - |
| Cyclization | CDI, DIPEA, Acetonitrile, RT, 4-5h | 93 | 99 | - |
| Asymmetric Transfer Hydrogenation | Ru-catalyst, DIPEA, DCM, Formic acid | 92.1 | >99.8 | 99.9 |
| Base-mediated epimerization | Base | 90 | - | - |
Table 2: Vandetanib Synthesis Overview [3]
| Synthetic Route | Number of Steps | Overall Yield (%) | Chromatography Steps |
| Previous Reported Method | 12-14 | 4-20 | Multiple |
| Microwave-assisted Dimroth Rearrangement | 9 | 7 | 4 |
Table 3: Biological Activity of mGlu2 PAMs [11]
| Compound | mGlu2 PAM EC₅₀ (nM) |
| 3e | 28 |
| 4a | 157 |
| 4b | 101 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmaceuticals discussed.
Caption: CGRP Receptor Signaling Pathway and Point of Intervention by Gepants.
Caption: Dual Inhibition of VEGFR2 and EGFR Signaling Pathways by Vandetanib.
Caption: Mechanism of Action for mGlu2 Positive Allosteric Modulators.
Caption: Experimental Workflow for the Synthesis of a Rimegepant Intermediate.
References
- 1. 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride | 781649-84-1 [chemicalbook.com]
- 2. Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist [ouci.dntb.gov.ua]
- 3. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Rimegepant Sulfate_Chemicalbook [chemicalbook.com]
- 11. Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Rimegepant Intermediate: 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a crucial intermediate in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine. The efficient synthesis of this heterocyclic scaffold is of significant interest in medicinal chemistry and process development. This document provides detailed protocols for the synthesis of this compound, starting from readily available precursors. The synthesis involves two key stages: the preparation of 2,3-diaminopyridine and its subsequent cyclization to form the desired product.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 2,3-diaminopyridine. This is followed by the cyclization of the diamine with a suitable carbonyl source to form the fused imidazole ring system.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of 2,3-Diaminopyridine
Two common methods for the synthesis of 2,3-diaminopyridine are presented below. Method A proceeds via the nitration of 2-aminopyridine followed by reduction. Method B involves the amination of 2-chloro-3-aminopyridine.
Method A: From 2-Aminopyridine
This method involves the nitration of 2-aminopyridine to form 2-amino-3-nitropyridine, which is then reduced to 2,3-diaminopyridine.
Step 1: Synthesis of 2-Amino-3-nitropyridine
-
Reaction: Nitration of 2-aminopyridine.
-
Reagents: 2-Aminopyridine, fuming nitric acid, sulfuric acid.
-
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
The precipitated yellow solid, 2-amino-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Step 2: Synthesis of 2,3-Diaminopyridine by Reduction
-
Reaction: Reduction of the nitro group of 2-amino-3-nitropyridine.
-
Reagents: 2-Amino-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid.
-
Protocol:
-
Suspend 2-amino-3-nitropyridine in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine.
-
Method B: From 2-Chloro-3-aminopyridine
-
Reaction: Amination of 2-chloro-3-aminopyridine.
-
Reagents: 2-Chloro-3-aminopyridine, aqueous ammonia, copper(II) sulfate (catalyst).
-
Protocol:
-
Place 2-chloro-3-aminopyridine, concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate in a sealed pressure vessel.
-
Heat the mixture to 130-150°C for 12-24 hours.
-
After cooling, extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Part 2: Synthesis of this compound
This section details two methods for the cyclization of 2,3-diaminopyridine to the target molecule using either urea or N,N'-carbonyldiimidazole (CDI).
Method 1: Cyclization using Urea
-
Reaction: Condensation of 2,3-diaminopyridine with urea.
-
Reagents: 2,3-Diaminopyridine, Urea.
-
Protocol:
-
Combine 2,3-diaminopyridine and an excess of urea in a round-bottom flask.
-
Heat the mixture to 180-200°C for 2-4 hours. The reaction proceeds via a melt fusion.
-
During the reaction, ammonia gas will be evolved.
-
Cool the reaction mixture and treat with hot water to dissolve any unreacted urea and other water-soluble impurities.
-
The solid product, this compound, is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Method 2: Cyclization using N,N'-Carbonyldiimidazole (CDI)
-
Reaction: Cyclization of 2,3-diaminopyridine with CDI.
-
Reagents: 2,3-Diaminopyridine, N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF).
-
Protocol:
-
Dissolve 2,3-diaminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of CDI in anhydrous THF dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
-
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Part 1: Method A, Step 1 | 2-Aminopyridine | Fuming HNO₃, H₂SO₄ | - | 0-10 | 2-3 | 70-80 |
| Part 1: Method A, Step 2 | 2-Amino-3-nitropyridine | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 60-75 |
| Part 1: Method B | 2-Chloro-3-aminopyridine | aq. NH₃, CuSO₄ (cat.) | - | 130-150 | 12-24 | 50-60 |
| Part 2: Method 1 | 2,3-Diaminopyridine | Urea | None (melt) | 180-200 | 2-4 | 80-90 |
| Part 2: Method 2 | 2,3-Diaminopyridine | N,N'-Carbonyldiimidazole (CDI) | THF | Room Temp | 12-24 | 85-95 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of the target intermediate.
Purification and Characterization
The final product, this compound, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The purity of the compound can be assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared with the literature value.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care.
-
The high-temperature fusion reaction with urea should be conducted with caution, and appropriate shielding should be in place.
-
CDI is moisture-sensitive and should be handled under anhydrous conditions.
Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-b]pyridin-2-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on chemical libraries based on the imidazo[4,5-b]pyridin-2-one scaffold and its close analogs. This privileged scaffold is a recurring motif in inhibitors of various key drug targets, particularly protein kinases and phosphodiesterases. This document outlines screening strategies, detailed experimental protocols, and data presentation for identifying and characterizing novel bioactive compounds.
Introduction to Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a bioisostere of purine, granting it the ability to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] This structural feature has made libraries of these compounds a valuable resource in drug discovery campaigns, leading to the identification of potent inhibitors for a range of therapeutic targets in oncology, inflammation, and neurology.
Application Note 1: Kinase Inhibitor Screening
Imidazo[4,5-b]pyridine derivatives have been successfully screened to identify potent inhibitors of several kinase families, playing critical roles in cancer cell proliferation, survival, and DNA repair.
Target Family: DNA-Dependent Protein Kinase (DNA-PK)
Biological Relevance: DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2][3] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapy, making it a prime target for cancer therapy.[3][4]
Screening Strategy: A primary biochemical screen to measure direct inhibition of DNA-PK catalytic activity is recommended, followed by cellular assays to confirm DNA-PK-dependent radiosensitization.
Caption: DNA-PK's role in the NHEJ pathway and its inhibition.
| Compound ID | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Radiosensitization S50 (µM) | Reference |
| Compound 78 | 1.4 | >10000 | >10000 | Not Reported | [4] |
| Compound 53 | Not Reported | Not Reported | Not Reported | 1.09 (HAP1 cells) | [4] |
| Dactolisib | 0.8 | 1.4 | 4.3 | Not Reported | [3] |
Target Family: Aurora Kinases
Biological Relevance: Aurora kinases (A, B, and C) are essential for regulating mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their overexpression is common in many cancers, making them attractive targets for developing anti-mitotic cancer drugs.
Screening Strategy: A dual approach is effective: a primary biochemical screen against purified Aurora A and B, followed by a cell-based assay measuring inhibition of a downstream substrate, such as histone H3 phosphorylation at Serine 10 (a marker for Aurora B activity).[6]
Caption: Key roles of Aurora A and B during mitosis.
| Compound ID | Aurora A Kd (nM) | Aurora B Kd (nM) | FLT3 Kd (nM) | HCT116 GI50 (µM) | MOLM-13 GI50 (µM) | Reference |
| Compound 27e | 7.5 | 48 | 6.2 | 0.300 | 0.104 | |
| Compound 6 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Target Family: Src Family Kinases (SFKs)
Biological Relevance: SFKs are non-receptor tyrosine kinases that regulate critical signaling pathways involved in cell proliferation, migration, and survival.[7] Their aberrant activation is a hallmark of glioblastoma (GBM), making them key therapeutic targets.[7][8]
Screening Strategy: A biochemical screen against representative SFK members (e.g., Src, Fyn) is a suitable primary assay. Hits should be progressed to cell-based assays measuring the anti-proliferative effects on GBM cell lines.
Caption: SFK signaling downstream of RTKs in glioblastoma.
| Compound ID | Src IC50 (µM) | Fyn IC50 (µM) | U87 GI50 (µM) | U251 GI50 (µM) | Reference |
| 1d | 0.54 | 0.28 | 1.6 | 1.9 | [7] |
| 1e | 0.81 | 0.49 | 2.5 | 2.8 | [7] |
| 1q | 0.92 | 0.55 | 3.2 | 2.9 | [7] |
| 1s | 0.28 | 0.16 | 0.9 | 1.1 | [7] |
| PP2 (Lead) | Not Reported | Not Reported | 1.2 | 1.5 | [7] |
Application Note 2: Phosphodiesterase (PDE) Inhibitor Screening
Target: Phosphodiesterase 10A (PDE10A)
Biological Relevance: PDE10A is highly expressed in the basal ganglia and regulates cyclic nucleotide (cAMP and cGMP) signaling, which is crucial for modulating dopamine receptor signaling.[9][10] PDE10A inhibitors are being investigated as a novel therapeutic approach for schizophrenia by addressing positive, negative, and cognitive symptoms.[9]
Screening Strategy: A biochemical assay measuring the hydrolysis of cAMP or cGMP by purified PDE10A is the standard primary HTS method. Follow-up assays should assess selectivity against other PDE isoforms and in vivo receptor occupancy.
Caption: PDE10A-mediated regulation of cAMP signaling.
| Compound ID | PDE10A IC50 (nM) (human) | PDE10A IC50 (nM) (rat) | Receptor Occupancy (10 mg/kg po) | Reference |
| 4 | 0.8 | 1.1 | 71% | [10][11] |
| 7 | 1.3 | 1.7 | Not Reported | [10][11] |
| 12b | 2.1 | 2.0 | 57% | [10][11] |
| 24a | 6.7 | 7.8 | 55-74% | [10][11] |
| 24b | 4.6 | 4.9 | 55-74% | [10][11] |
Experimental Protocols
Protocol 1: General HTS Workflow for Imidazo[4,5-b]pyridin-2-one Libraries
This protocol outlines a typical workflow for a large-scale screening campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Src family kinases differentially influence glioma growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
Application Notes and Protocols for Cell-Based Assays Evaluating Imidazo[4,5-b]pyridin-2-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of imidazo[4,5-b]pyridin-2-one derivatives, a class of compounds with significant potential in anticancer drug discovery. This document details the experimental protocols for key cell-based assays, presents quantitative data on the cytotoxic activity of representative compounds, and illustrates the underlying molecular pathways.
Introduction to Imidazo[4,5-b]pyridin-2-one Cytotoxicity
Imidazo[4,5-b]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating potent antiproliferative activity against a range of cancer cell lines.[1][2] Understanding the cytotoxic effects and the mechanism of action of these compounds is a critical step in their preclinical development. This document outlines three standard cell-based assays to quantify cytotoxicity and elucidate the mode of cell death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Key Signaling Pathway: CDK9 Inhibition
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and c-Myc.[2][3] Inhibition of CDK9 by imidazo[4,5-b]pyridin-2-one compounds leads to the downregulation of these survival proteins, ultimately triggering the intrinsic apoptotic pathway in cancer cells.[3][4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound I | MCF-7 | Breast Cancer | 0.89 | [1] |
| HCT116 | Colon Cancer | 0.95 | [1] | |
| Compound II | MCF-7 | Breast Cancer | 1.01 | [1] |
| Compound IV | MCF-7 | Breast Cancer | 1.32 | [1] |
| Compound VI | MCF-7 | Breast Cancer | 0.98 | [1] |
| Compound VIII | MCF-7 | Breast Cancer | 0.63 | [1] |
| HCT116 | Colon Cancer | 0.87 | [1] | |
| Compound IX | MCF-7 | Breast Cancer | 0.71 | [1] |
| HCT116 | Colon Cancer | 0.79 | [1] | |
| Derivative 13 | Capan-1 | Pancreatic Adenocarcinoma | 1.50 | |
| HL-60 | Acute Myeloid Leukemia | 1.87 | ||
| Derivative 19 | Capan-1 | Pancreatic Adenocarcinoma | 1.45 | |
| LN-229 | Glioblastoma | 1.57 | ||
| DND-41 | Acute Lymphoblastic Leukemia | 1.90 | ||
| Compound 3f | K562 | Chronic Myeloid Leukemia | 9.2 | |
| Compound 3h | MCF-7 | Breast Cancer | - | [5] |
| BT-474 | Breast Cancer | - | [5] | |
| Compound 3j | MCF-7 | Breast Cancer | - | [5] |
| BT-474 | Breast Cancer | - | [5] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. Direct comparisons are most accurate when performed within the same study.
Experimental Protocols
Cell Proliferation and Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[4,5-b]pyridin-2-one compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and typically below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cytotoxicity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[9]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells with the imidazo[4,5-b]pyridin-2-one compounds.
-
Important Controls: For each cell type and density, prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the incubation.[10]
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear, 96-well flat-bottom plate. Avoid disturbing the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
-
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the imidazo[4,5-b]pyridin-2-one compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing and Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Enzyme Inhibition by 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its structural similarity to purines. This core has been utilized as a template for the synthesis of a variety of derivatives targeting key enzymes implicated in pathological signaling pathways, particularly in oncology. This document provides detailed protocols for measuring the inhibitory activity of derivatives based on this scaffold against three such enzyme targets: NIMA-related kinase 2 (NEK2), AXL receptor tyrosine kinase, and Tankyrase-2 (TNKS2).
While extensive data on the parent this compound is not widely available, numerous derivatives have been synthesized and evaluated for their inhibitory potential. These application notes will, therefore, focus on the methodologies to assess the enzyme inhibition of these derivatives, providing a framework for screening and characterizing novel compounds based on this promising scaffold.
Data Presentation: Enzyme Inhibition by this compound Derivatives
The following tables summarize the inhibitory activities of representative derivatives of the this compound scaffold against their respective enzyme targets. This data is compiled for comparative purposes and to provide a baseline for new compound evaluation.
Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against Src Family Kinases
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Assay Method |
| 1a | 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | Src | >10 | Kinase Glo |
| 1b | 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | Src | 5.2 | Kinase Glo |
| 1d | 4-amino-3-(4-chlorophenyl)-1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Src | 2.8 | Kinase Glo |
Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors. While not direct inhibition of the parent compound, this data for closely related structures indicates the potential of this scaffold.
Mandatory Visualizations
Signaling Pathways
Caption: NEK2 Signaling Pathway in Mitosis.
Caption: AXL Receptor Tyrosine Kinase Signaling.
Caption: TNKS2 in the Wnt/β-catenin Pathway.
Experimental Workflows
Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro NEK2/AXL Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against NEK2 or AXL kinase using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.
Materials:
-
Recombinant human NEK2 or AXL kinase
-
Appropriate substrate for the kinase (e.g., Myelin Basic Protein for NEK2, AXLtide for AXL)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A common starting concentration range is 100 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase buffer to the desired concentration) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (pre-diluted in kinase buffer to the desired concentration, often at the Km for the specific kinase).
-
Incubate the plate for 60 minutes at 30°C or room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro TNKS2 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to measure the in vitro inhibitory activity of this compound derivatives against Tankyrase-2 (TNKS2) using a chemiluminescent assay that detects PARsylation.
Materials:
-
Recombinant human TNKS2 enzyme
-
Histone-coated 96-well plates
-
NAD⁺/Biotinylated-NAD⁺ mixture
-
Assay Buffer (specific to the assay kit, typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a known TNKS2 inhibitor (e.g., XAV939) as a positive control and a vehicle control (DMSO).
-
Enzyme Reaction:
-
To the histone-coated wells, add the test compound dilutions or controls.
-
Add the recombinant TNKS2 enzyme to each well.
-
Initiate the reaction by adding the NAD⁺/Biotinylated-NAD⁺ mixture.
-
Incubate the plate for 60-90 minutes at 30°C to allow for PARsylation of the histones.
-
-
Detection:
-
Wash the plate multiple times with Wash Buffer to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Protocol 3: Cell-Based Assay for Measuring Inhibition of Cellular Proliferation (MTT Assay)
This protocol describes a general method to assess the effect of this compound derivatives on the viability of cancer cell lines relevant to the targeted enzymes (e.g., cell lines with high NEK2, AXL, or active Wnt signaling).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours or overnight at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
There are several established routes, often starting from substituted diaminopyridines. A prevalent method involves the cyclization of a 2,3-diaminopyridine precursor. Another common approach begins with 4-aminopyridine, which undergoes nitration, followed by a series of transformations including reduction and cyclization to form the imidazo[4,5-b]pyridin-2-one scaffold.[1] Some modern approaches also utilize tandem reactions starting from 2-chloro-3-nitropyridine to rapidly construct the imidazo[4,5-b]pyridine skeleton.[2]
Q2: What is the significance of the this compound scaffold in drug discovery?
This scaffold is a key intermediate in the synthesis of numerous biologically active compounds.[3] Derivatives have shown potential as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[4][5] For instance, it is a crucial component for the synthesis of Rimegepant, a drug used for the treatment of migraines.[6]
Q3: What are the primary challenges encountered during the synthesis of this compound and its analogs?
Common challenges include:
-
Complicated Reaction Conditions: Many reported synthetic methods require stringent and carefully controlled conditions.[3]
-
Low Yields: The overall yield of the final product can be low, necessitating optimization of each synthetic step.[4]
-
Regioisomer Formation: Alkylation reactions on the imidazo[4,5-b]pyridine core can be non-selective, leading to the formation of different mono- and polyalkylated products, which can be difficult to separate.[4][7]
-
Purification Difficulties: The polarity of the final compounds and intermediates can make purification by standard column chromatography challenging.
-
Side Reactions: The synthesis is often multi-step, and side reactions can occur at various stages, such as over-nitration or incomplete reduction, leading to a complex mixture of products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low Yield in the Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the diaminopyridine precursor to the final product. | 1. Inefficient cyclizing agent. 2. Suboptimal reaction temperature or time. 3. Degradation of starting material or product. | 1. Experiment with different cyclizing agents such as N,N'-Carbonyldiimidazole (CDI), phosgene derivatives, or urea. CDI is often a mild and effective choice.[3] 2. Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS. Microwave-assisted reactions can sometimes significantly reduce reaction times and improve yields.[1] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
| Formation of multiple unidentified byproducts. | Competing side reactions, such as polymerization or intermolecular condensation. | Lower the reaction temperature and consider a slower addition of the cyclizing agent. Ensure high purity of the starting diaminopyridine. |
Problem 2: Difficulty in Purification of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product is highly polar and streaks on silica gel TLC plates. | The heterocyclic nature of the compound leads to strong interactions with silica gel. | 1. Use a more polar eluent system, such as dichloromethane/methanol or chloroform/methanol with a small amount of ammonia or triethylamine to reduce tailing. 2. Consider reverse-phase chromatography (C18) if the compound is sufficiently soluble in appropriate solvents. 3. Recrystallization from a suitable solvent system can be an effective final purification step. |
| Product is insoluble in common organic solvents. | The planar structure and hydrogen bonding capabilities can lead to low solubility. | Try dissolving the compound in more polar aprotic solvents like DMF or DMSO for purification or further reactions. For purification, precipitation by adding a non-solvent to a solution of the crude product can be attempted. |
Problem 3: Formation of Regioisomers during N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots are observed on TLC after an alkylation reaction, with similar Rf values. | Alkylation can occur on different nitrogen atoms of the imidazo[4,5-b]pyridine ring system, leading to a mixture of N1 and N3 isomers. | 1. Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. Stronger bases like NaH in an aprotic solvent like DMF or THF often favor alkylation at a specific nitrogen. Weaker bases like K2CO3 may lead to mixtures.[7] 2. Protecting Groups: If possible, selectively protect one of the nitrogen atoms before alkylation to direct the reaction to the desired position. 3. Chromatographic Separation: Careful optimization of column chromatography conditions (e.g., using a shallow gradient) may be required to separate the isomers. 2D NMR techniques like NOESY and HMBC can be used to confirm the structure of the isolated regioisomers.[7] |
Experimental Protocols
Key Experiment: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
This protocol is adapted from a reported synthesis and illustrates a common multi-step sequence.[3]
Step 1: Nitration of Pyridin-4-ol
-
Dissolve Pyridin-4-ol (10 g, 0.105 mol) in concentrated H2SO4 (60 mL) at 0 °C.
-
Add KNO3 (15 g, 0.149 mol) in portions over 10 minutes.
-
Stir the reaction mixture for 10 hours at 110 °C.
-
Pour the mixture into 300 mL of ice-water to precipitate the product.
Step 2: Chlorination
-
Treat the nitrated intermediate with POCl3.
-
Heat the reaction mixture at 110 °C for 3 hours.
Step 3: N-Alkylation
-
React the chlorinated intermediate with 4-Bromo-2-fluoroaniline.
-
Stir the reaction for 10 hours at 25 °C.
-
Adjust the pH to 8.5 to precipitate the solid, which is then filtered and washed with water.
Step 4: Reduction of the Nitro Group
-
Dissolve the N-alkylated product (1 g, 0.0032 mol) in ethanol (60 mL).
-
Heat the mixture to 50 °C.
-
Add activated carbon (1 g), ferric chloride (0.5 g), and hydrazine hydrate (0.2 g).
-
Stir for 4 hours at 80 °C. Monitor the reaction by TLC.
Step 5: Condensation to form the Imidazo[4,5-c]pyridin-2-one Ring
-
React the resulting diamine with N,N'-Carbonyldiimidazole in CH2Cl2 to yield the final product.
Visualizations
General Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride/781649-84-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Low Yield of Purified Product
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or adjusting the temperature if starting material is still present. |
| Product Degradation | If the product is sensitive to air, light, or acidic/basic conditions, perform the reaction and purification under an inert atmosphere and protect it from light. Ensure that the pH is controlled during work-up and purification steps. |
| Inefficient Extraction | Optimize the extraction process by adjusting the pH of the aqueous layer to ensure the compound is in its neutral form, maximizing its solubility in the organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Irreversible Adsorption | Highly polar compounds, particularly those with multiple nitrogen atoms, can bind strongly to acidic silica gel during column chromatography.[1] This can be mitigated by adding a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites.[1] |
| Losses During Solvent Removal | Use a rotary evaporator at a moderate temperature and reduced pressure to prevent the loss of volatile compounds. For high-boiling point solvents, ensure the vacuum is sufficient for removal without excessive heating. |
Issue 2: Difficulty in Chromatographic Separation
Symptoms: Co-elution of the desired product with impurities, broad peaks, or peak tailing during column chromatography.
Possible Causes and Solutions:
-
Sub-optimal Eluent Polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. Conversely, if it's not polar enough, the compound may move too slowly, leading to broad bands.[1]
-
Peak Tailing: This is a common issue for basic compounds like pyridine derivatives due to interactions with acidic silanol groups on the silica gel surface.[3]
-
Solution: Add a competing base, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites.[4]
-
-
Compound Instability on Silica Gel: The target compound may be degrading on the acidic silica gel.
-
Solution: Test for instability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods for purifying related imidazo[4,5-b]pyridine derivatives are flash column chromatography and recrystallization.[5][6] The choice of method depends on the nature and quantity of the impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Methanol and ethanol have been used for the recrystallization of similar compounds.[6][7] Experiment with small amounts of different solvents or solvent mixtures to find the optimal conditions.
Q3: My purified product is an oil instead of a solid. How can I induce crystallization?
A3: Obtaining an oil after purification is a common issue. Here are some techniques to try:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum, possibly with gentle heating if the compound is thermally stable.[1]
-
Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) to the oil and stir or sonicate. This can sometimes induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity with high accuracy.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying the crude product using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture. A good starting point for imidazo[4,5-b]pyridin-2-one derivatives is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[2] Aim for an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[1]
-
Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][2]
-
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound by recrystallization.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol has been used for recrystallizing similar compounds.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain the imidazo[4,5-b]pyridine scaffold?
The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine with a carbonyl compound, such as a carboxylic acid or an aldehyde. This reaction is typically performed under acidic conditions or at elevated temperatures. Alternative approaches include palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by cyclization.
Q2: Why is regioselectivity a major issue in the N-alkylation of imidazo[4,5-b]pyridines?
The imidazo[4,5-b]pyridine ring system contains multiple nitrogen atoms that can be alkylated, leading to the formation of a mixture of regioisomers (N1, N3, and N4). The lack of selectivity in N-alkylation reactions is a significant challenge, often resulting in mixtures of products that can be difficult to separate.[1][2] The ratio of these isomers can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the imidazo[4,5-b]pyridine core.
Q3: How can I control the regioselectivity of N-alkylation?
Controlling the regioselectivity of N-alkylation is a key challenge. The choice of base, solvent, and alkylating agent can influence the product distribution. For instance, the use of phase transfer catalysis has been reported to favor alkylation at the N3 and N4 positions.[2] Steric hindrance on the imidazo[4,5-b]pyridine ring can also direct the alkylation to a specific nitrogen. Theoretical studies, such as DFT calculations, can help predict the most likely site of alkylation.
Q4: What are the best methods for purifying imidazo[4,5-b]pyridine derivatives and removing side products?
Purification of imidazo[4,5-b]pyridine derivatives often involves standard techniques such as recrystallization and column chromatography. For challenging separations, particularly of regioisomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. The choice of solvent system for chromatography is crucial and often requires optimization. A common mobile phase for column chromatography is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the starting 2,3-diaminopyridine. - If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. - Ensure the condensing agent (e.g., acid or aldehyde) is of high purity and used in the correct stoichiometric amount. |
| Degradation of Starting Materials or Product | - Use high-purity, dry reagents and solvents. - If the starting materials or the product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| Suboptimal Reaction Conditions | - Experiment with different solvents, as solvent polarity can significantly impact reaction rates and yields. - If using a catalyst, screen different catalysts and optimize the catalyst loading. |
| Inefficient Work-up and Purification | - During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product fully. - For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[4] - For column chromatography, carefully select the eluent system to ensure good separation from impurities. |
Issue 2: Formation of Multiple Products (Regioisomers) in N-alkylation Reactions
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | - Modify the reaction conditions: Vary the base (e.g., K2CO3, NaH, Cs2CO3), solvent (e.g., DMF, acetonitrile, THF), and temperature. The interplay of these factors can significantly alter the isomer ratio. - Alter the alkylating agent: The steric bulk and electronic properties of the alkylating agent can influence which nitrogen atom is preferentially alkylated. - Protect other reactive sites: If possible, temporarily protect other nucleophilic nitrogen atoms to direct the alkylation to the desired position. |
| Difficult Separation of Isomers | - Optimize chromatographic conditions: Use a shallower solvent gradient in column chromatography or switch to a different stationary phase (e.g., alumina instead of silica gel). - Employ preparative HPLC for baseline separation of isomers that are difficult to resolve by conventional column chromatography. - Characterize the isomers thoroughly using 2D NMR techniques like NOESY and HMBC to confirm the position of alkylation.[5] |
Issue 3: Presence of Unidentified Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation (Polyalkylation) | - Use the alkylating agent in a stoichiometric amount or even slightly substoichiometric amounts to minimize the formation of dialkylated or trialkylated products.[1] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations. |
| Formation of N-oxides | - N-oxides can form if oxidizing conditions are present, sometimes inadvertently. The starting materials or solvents may contain oxidizing impurities. - Ensure all reagents and solvents are pure and deoxygenated if necessary. - Characterize the side product by mass spectrometry and NMR to confirm the presence of an additional oxygen atom. |
| Dimerization or Polymerization | - High concentrations of reactants or high temperatures can sometimes lead to the formation of dimers or oligomers. - Try running the reaction at a lower concentration. - Monitor the reaction by TLC for the appearance of high molecular weight spots that remain at the baseline. |
| Incomplete Cyclization Intermediates | - Incomplete cyclization can leave unreacted amino or amide groups which can participate in side reactions. - Ensure sufficient reaction time and optimal temperature for complete ring closure. - Analyze the crude product by LC-MS to identify potential intermediates. |
Quantitative Data
Table 1: Influence of Reaction Conditions on the Yield of Imidazo[4,5-b]pyridine Derivatives.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine, Benzaldehyde | Nitrobenzene, reflux, 4h | 2-Phenyl-3H-imidazo[4,5-b]pyridine | 85 | [6] |
| 2,3-Diaminopyridine, Formic acid | Reflux, 6h | 3H-imidazo[4,5-b]pyridine | 78 | [4] |
| 5-Bromo-2,3-diaminopyridine, Benzaldehyde | EtOH, I2, reflux, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80 | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Benzyl bromide | K2CO3, DMF, rt, 6h | 3-Benzyl- and 4-Benzyl-isomers | 49 (total) | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines
This protocol describes a general method for the condensation of 2,3-diaminopyridine with an aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or nitrobenzene.
-
Addition of Reagents: Add the corresponding aldehyde (1.0-1.2 equivalents) to the solution. If using an alcohol as a solvent, a catalytic amount of an oxidizing agent like iodine (I2) may be added.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the solvent may be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2][4][6]
Protocol 2: General Procedure for N-alkylation of 3H-imidazo[4,5-b]pyridines
This protocol provides a general method for the N-alkylation of an existing imidazo[4,5-b]pyridine core.
-
Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine derivative (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.2 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.2-1.6 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 6-24 hours), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then typically diluted with water to precipitate the product or extracted with an organic solvent.
-
Purification: The crude product, which may be a mixture of regioisomers, is purified by column chromatography on silica gel.[2][3]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of imidazo[4,5-b]pyridine derivatives.
Caption: A logical flowchart for troubleshooting common issues in imidazo[4,5-b]pyridine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. benchchem.com [benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for imidazo[4,5-b]pyridin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridin-2-one scaffold?
A1: The primary methods for synthesizing the imidazo[4,5-b]pyridin-2-one core involve the cyclization of substituted 2,3-diaminopyridines. Key approaches include:
-
Condensation with Urea or Phosgene Derivatives: A widely used method involves the reaction of a 2,3-diaminopyridine with urea, phosgene, or a phosgene equivalent like carbonyldiimidazole (CDI) to form the cyclic urea structure of the imidazo[4,5-b]pyridin-2-one.
-
Palladium-Catalyzed Carbonylative Cyclization: This modern approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of a urea precursor, often formed in situ. This method can offer high yields and good functional group tolerance.[1][2]
-
Reaction with Carbamoyl Chlorides: A one-pot tandem reaction involving the amination of a carbamoyl chloride followed by a palladium-catalyzed intramolecular cyclization provides an efficient route to the target molecule.[1][2]
Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?
A2: Regioisomer formation is a common challenge, especially when using unsymmetrically substituted 2,3-diaminopyridines. Strategies to control regioselectivity include:
-
Steric Hindrance: Introducing bulky substituents on the pyridine ring or the N-substituent of the diamine can direct the cyclization to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the 2,3-diaminopyridine can influence the nucleophilicity of the amino groups, thereby directing the cyclization.
-
Protecting Groups: Strategic use of protecting groups on one of the amino functionalities can ensure the desired regioselectivity. The protecting group can be removed after the cyclization step.
-
Chromatographic Separation: If regioisomers are formed, they can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.[3] Developing a gradient elution method can be effective for separating isomers with similar polarities.[3]
Q3: How can I confirm the structure of the synthesized imidazo[4,5-b]pyridin-2-one and its intermediates?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the overall structure. For distinguishing between regioisomers, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing through-space and through-bond correlations, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the cyclic urea, which typically appears in the range of 1650-1750 cm⁻¹.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridin-2-one
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature.[3] |
| Suboptimal Reaction Conditions | Experiment with different catalysts, bases, and solvents. For palladium-catalyzed reactions, the choice of ligand can significantly impact the yield.[1] The solvent can also play a critical role; for instance, reactions in isopropanol may be more efficient than in toluene or dioxane.[1] |
| Degradation of Starting Materials or Product | Ensure the use of pure, dry reagents and solvents. If the product or starting materials are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3] Some reactions may require lower temperatures to prevent degradation.[4] |
| Inefficient Purification | Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases.[3] Recrystallization from an appropriate solvent can also be an effective purification technique. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Side Reactions of Starting Materials | The choice of reagents is critical. For instance, when using phosgene derivatives, ensure that the reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The use of milder reagents like CDI can sometimes mitigate this issue. |
| Cross-Reactivity in Complex Molecules | If the starting materials contain other reactive functional groups, consider using protecting groups to prevent side reactions. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products. |
| Reaction Temperature Too High | High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[4] |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[4,5-b]pyridin-2-one via Palladium-Catalyzed Intramolecular Cyclization of a Urea Precursor
This protocol is a generalized procedure based on palladium-catalyzed cyclization.
Materials:
-
Substituted 2-amino-3-ureidopyridine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppb, Xantphos)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Anhydrous solvent (e.g., isopropanol, dioxane, toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted 2-amino-3-ureidopyridine (1.0 eq) in the anhydrous solvent.
-
Add the base (2.0-3.0 eq), palladium catalyst (0.05-0.1 eq), and phosphine ligand (0.1-0.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[4,5-b]pyridin-2-one.
Protocol 2: Chromatographic Separation of Regioisomers
This protocol provides a general guideline for separating regioisomers using HPLC.[3]
Materials:
-
Mixture of regioisomers
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Additives (e.g., formic acid, ammonium formate)
Procedure:
-
Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).[3]
-
Method Development:
-
Start with an isocratic elution to determine a suitable solvent composition for separation.
-
If isocratic elution is insufficient, develop a gradient elution method. A typical starting point could be a linear gradient from a low to a high percentage of the organic solvent over 20-30 minutes.[3]
-
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[3]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppb (10) | K₂CO₃ | Toluene | 110 | 12 | 87 (low conversion)[1] |
| 2 | Pd(OAc)₂ (5) | dppb (10) | K₂CO₃ | Dioxane | 100 | 12 | 55 (stalled)[1] |
| 3 | Pd(OAc)₂ (5) | dppb (10) | K₂CO₃ | iPrOH | 85 | 10 | 95 |
| 4 | Pd(OAc)₂ (5) | dppb (10) | NaHCO₃ | iPrOH | 85 | 12 | Trace[1] |
This table is a representative example based on literature findings; actual results may vary.
Visualizations
Caption: General workflow for the synthesis and purification of imidazo[4,5-b]pyridin-2-one.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges with 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Troubleshooting Guide
Low solubility of this compound can hinder accurate experimental results and formulation development. This guide offers a systematic approach to diagnosing and resolving these challenges.
Initial Assessment:
-
Visual Inspection: Does the compound fully dissolve in your chosen solvent system? Look for visible particulates, cloudiness, or precipitation.
-
Concentration Check: Are you working within a realistic concentration range? The inherent solubility of the compound may be low.
Troubleshooting Workflow:
Technical Support Center: Stability of Imidazo[4,5-b]pyridin-2-one Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridin-2-one compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My imidazo[4,5-b]pyridin-2-one compound is showing decreased activity over a short period in my aqueous assay buffer. What could be the cause?
A1: Decreased activity is often an indicator of compound degradation. The imidazo[4,5-b]pyridin-2-one scaffold contains a lactam (a cyclic amide) fused to an imidazole ring, which can be susceptible to several degradation pathways in solution:
-
Hydrolysis: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to ring-opening and inactivation of the compound.
-
Oxidation: The imidazole ring system can be prone to oxidation, particularly if your buffer contains components that can generate reactive oxygen species or if it's exposed to air for extended periods.
-
Photodegradation: Many heterocyclic compounds are sensitive to light, especially UV light. Exposure of your solution to ambient light during preparation, storage, or the experiment itself can lead to degradation.
Q2: What is the best way to prepare and store stock solutions of my imidazo[4,5-b]pyridin-2-one compound?
A2: To ensure the longevity of your compound, proper preparation and storage of stock solutions are critical.
-
Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common and generally suitable solvent for preparing high-concentration stock solutions.
-
Storage Conditions: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing and freezing.
Q3: How can I determine if my compound has degraded in solution?
A3: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method can separate the intact parent compound from its degradation products. By comparing a freshly prepared standard to your experimental sample, you can quantify the amount of remaining parent compound and detect the presence of any new peaks that correspond to degradants.
Q4: Are there any specific buffer components I should be cautious about when working with these compounds?
A4: Yes, certain buffer components can promote degradation. Be mindful of:
-
pH: Buffers with a pH far from neutral (e.g., < 6 or > 8) can accelerate the hydrolysis of the lactam ring.
-
Reducing/Oxidizing Agents: Avoid strong reducing or oxidizing agents in your buffer unless they are a required component of your assay.
-
Metal Ions: Some metal ions can catalyze oxidation reactions. If possible, use buffers prepared with high-purity water and reagents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Compound degradation (hydrolysis, oxidation, photolysis) or precipitation. | 1. Prepare a fresh working solution from a new stock aliquot. 2. Analyze the problematic solution using HPLC or LC-MS to check for degradation products or a decrease in the parent compound peak. 3. If degradation is confirmed, refer to the Forced Degradation Study Protocol below to identify the cause. 4. If no degradation is observed, check for precipitation in your assay medium. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Characterize the degradation products if possible using mass spectrometry to understand the degradation pathway. 2. Based on the likely degradation pathway (e.g., hydrolysis, oxidation), adjust your experimental conditions (e.g., buffer pH, de-gassing, light protection). |
| Color change in the stock or working solution | Likely oxidation or photodegradation. | 1. Discard the solution immediately. 2. Prepare a fresh solution, taking care to protect it from light and consider storing it under an inert atmosphere. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the compound at the working concentration. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects your experimental system (typically < 0.5%). 3. Consider using a different buffer system or adding a solubilizing agent if compatible with your assay. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your imidazo[4,5-b]pyridin-2-one compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor at various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) and analyze at various time points. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze all samples using a suitable HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify the conditions under which the compound is unstable.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.[2][3]
1. Instrument and Column:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column is a good starting point.
2. Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
3. Method Development:
-
Start with a broad gradient elution (e.g., 5% to 95% B over 20-30 minutes) to elute all components.
-
Inject a mixture of the stressed samples from the forced degradation study to ensure the method separates the parent peak from all degradation product peaks.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve good resolution (ideally >1.5) between all peaks.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
References
Technical Support Center: Regioselective Imidazo[4,5-b]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves a palladium-catalyzed amidation process.
Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomer formation is a frequent challenge because of the unsymmetrical nature of the 2,3-diaminopyridine precursor. When substituents are introduced onto the imidazole ring, the reaction can occur at either the N-1 or N-3 position, which leads to a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, making their separation difficult.[1]
Q3: How can I definitively determine the structure of the synthesized regioisomers?
A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. While 1D NMR provides initial information, 2D NMR techniques are essential for confirming the structure.[2] Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of N-substituted regioisomers.[2][3]
Q4: What factors influence the regioselectivity of the reaction?
A4: The regiochemical outcome can be influenced by several factors, including the steric and electronic properties of the substituents on both the diaminopyridine and the carbonyl compound. The choice of catalyst, solvent, and reaction temperature can also play a significant role in directing the substitution to a specific nitrogen atom.
Q5: Are there any strategies to achieve a regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines?
A5: Yes, achieving regioselectivity is possible. One approach is to use a pre-functionalized diaminopyridine, such as 2-amino-3-(methylamino)pyridine, which can direct the cyclization to favor the N-1 substituted product.[4] Additionally, palladium-catalyzed coupling reactions have been shown to provide good to excellent yields for the synthesis of 1-substituted imidazo[4,5-b]pyridines.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired imidazo[4,5-b]pyridine product. | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[1] |
| Degradation of starting materials or product. | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1] | |
| Inefficient purification. | Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.[1] | |
| Difficulty in separating regioisomers by column chromatography. | Similar polarity of the regioisomers. | Try alternative chromatographic techniques such as preparative HPLC or SFC (Supercritical Fluid Chromatography). |
| Co-elution of isomers. | Modify the stationary phase (e.g., use a different type of silica or a bonded phase) or the mobile phase (e.g., add modifiers like triethylamine or formic acid). | |
| Unfavorable regioisomeric ratio for the desired product. | Reaction conditions favoring the undesired isomer. | Systematically vary the reaction parameters, including solvent, temperature, and catalyst. For instance, a change in solvent polarity can alter the transition state energies, favoring one regioisomer over the other. |
| Steric hindrance. | The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with substituted benzaldehydes.
Materials:
-
2,3-diaminopyridine
-
Substituted benzaldehyde
-
Nitrobenzene or Acetic Acid (solvent)
-
Sodium Bicarbonate solution (for work-up if using acetic acid)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Work-up:
-
If nitrobenzene is used as the solvent, it can be removed by vacuum distillation or steam distillation.
-
If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]
Protocol 2: Chromatographic Separation of Regioisomers using HPLC
This protocol provides a general guideline for separating regioisomers using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Ammonium Formate (as mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve the mixture of regioisomers in a suitable solvent (e.g., methanol or the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]
Visual Guides
Caption: Workflow for the synthesis, separation, and characterization of imidazo[4,5-b]pyridine regioisomers.
Caption: Decision-making workflow for troubleshooting unfavorable regioisomeric ratios in imidazo[4,5-b]pyridine synthesis.
References
Technical Support Center: Imidazo[4,5-b]pyridin-2-one Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one?
The most prevalent and direct precursor for the synthesis of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core is 2,3-diaminopyridine . This intermediate contains the necessary vicinal amino groups poised for cyclization to form the imidazole ring.
Q2: Which reagents are typically used for the cyclization of 2,3-diaminopyridine to form the 2-oxo moiety?
Several carbonylating agents can be employed for the cyclization step. The choice of reagent often depends on factors such as reaction conditions, safety considerations, and desired yield. Common reagents include:
-
Urea: A safe and cost-effective option, though it may require higher temperatures.
-
N,N'-Carbonyldiimidazole (CDI): A milder and often more efficient reagent that can be used under moderate conditions.
-
Triphosgene (bis(trichloromethyl) carbonate): A solid, safer alternative to phosgene gas, but still requires careful handling due to its toxicity. It is often used in the presence of a base like triethylamine.
Q3: My final product is difficult to purify. What are some common impurities and recommended purification methods?
Common impurities can include unreacted 2,3-diaminopyridine, partially reacted intermediates (e.g., a mono-acylated diamine), and polymeric byproducts. Due to the polar nature of the imidazo[4,5-b]pyridin-2-one core, purification can be challenging. Recommended methods include:
-
Recrystallization: If a suitable solvent system can be found (e.g., ethanol, water, or mixtures with DMF/DMSO), this can be a highly effective method for removing less polar impurities.
-
Column Chromatography: Normal phase silica gel chromatography can be used, often requiring polar solvent systems such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to prevent streaking. Reverse-phase chromatography can also be an option for highly polar compounds.
-
Washing/Trituration: Washing the crude solid with appropriate solvents (e.g., diethyl ether, ethyl acetate) can help remove non-polar impurities.
Q4: Can I synthesize substituted versions of imidazo[4,5-b]pyridin-2-one?
Yes, substituted derivatives can be synthesized in several ways:
-
Using substituted 2,3-diaminopyridines: Starting with a substituted pyridine ring will result in a correspondingly substituted final product.
-
N-alkylation/N-arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated after the core structure is formed. However, this can sometimes lead to mixtures of regioisomers.[1][2]
-
Palladium-catalyzed cross-coupling reactions: If the pyridine ring of the precursor is halogenated, Suzuki or other cross-coupling reactions can be performed to introduce substituents.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | - Increase Reaction Time and/or Temperature: Some cyclization reactions, especially with urea, require prolonged heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time. - Choice of Cyclization Reagent: If using a less reactive agent like urea, consider switching to a more reactive one such as CDI or triphosgene, which often proceed at lower temperatures and shorter times. - Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and solubilizes the starting materials. High-boiling polar aprotic solvents like DMF or DMSO can be effective. |
| Purity of Starting Materials | - Verify Purity of 2,3-Diaminopyridine: This starting material can be prone to oxidation and may contain impurities. Purify by recrystallization or sublimation if necessary. - Use High-Purity Reagents and Solvents: Ensure all other reagents and solvents are of appropriate purity and are anhydrous if the reaction is moisture-sensitive (especially with CDI and triphosgene). |
| Suboptimal Reaction Conditions | - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are being used. For CDI and triphosgene, a slight excess may be beneficial, but large excesses can lead to side products. - pH Control: For reactions involving bases (e.g., with triphosgene), ensure the correct amount of base is used. Too little may not facilitate the reaction, while too much can lead to side reactions. |
| Product Degradation | - Monitor Reaction Progress: The desired product may be unstable under prolonged heating or harsh conditions. Use TLC or LC-MS to monitor for the appearance of degradation products and stop the reaction once the formation of the desired product has maximized. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Formation of Polymeric Byproducts | - Controlled Addition of Reagents: Add the cyclizing agent (e.g., CDI or triphosgene solution) slowly to a solution of the 2,3-diaminopyridine. This can minimize intermolecular reactions that lead to polymers. - High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization. |
| Incomplete Reaction/Formation of Intermediates | - Drive the Reaction to Completion: As mentioned for low yields, increasing the temperature, reaction time, or using a more reactive cyclizing agent can help ensure the reaction goes to completion and minimizes the presence of intermediates in the final product. |
| Formation of Regioisomers (in substituted syntheses) | - Strategic Synthesis of Precursors: When synthesizing substituted derivatives, the regioselectivity of precursor synthesis is crucial. For example, in palladium-catalyzed aminations to form substituted 2,3-diaminopyridines, the choice of ligands and conditions can influence the regiochemical outcome.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one using Urea
This method is advantageous due to the low cost and safety of urea.
-
Reaction Setup: In a round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and urea (1.5 - 2.0 eq).
-
Heating: Heat the mixture, typically without a solvent (neat), to a temperature of 150-180 °C. The reaction mixture will melt and then solidify as the reaction progresses.
-
Reaction Time: Maintain the temperature for 2-4 hours. The reaction can be monitored by TLC by taking a small aliquot, dissolving it in methanol, and eluting with a polar solvent system (e.g., 10% methanol in dichloromethane).
-
Workup: After cooling to room temperature, the solid residue is triturated with water to remove excess urea and other water-soluble impurities.
-
Purification: The crude product is collected by filtration, washed with water and then a non-polar solvent like diethyl ether, and dried. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one using N,N'-Carbonyldiimidazole (CDI)
This method generally proceeds under milder conditions and can provide higher yields.
-
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a solution of CDI (1.1 eq) in the same anhydrous solvent dropwise to the stirred solution of the diamine at room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue is then suspended in water and stirred to precipitate the product and dissolve imidazole byproduct.
-
Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of imidazo[4,5-b]pyridin-2-one derivatives from the literature. Note that yields are highly dependent on the specific substrates and reaction scale.
| Cyclization Reagent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphosgene | 3-Amino-2-(alkylamino)pyridine | Toluene | 0 - 25 | 2 - 3 | 75 - 86 | [3] |
| Urea | 2,3-Diaminopyridine | Neat | 150 - 180 | 2 - 4 | Moderate to Good | General Protocol |
| CDI | 2,3-Diaminopyridine | THF or DMF | 25 - 60 | 4 - 12 | Good to Excellent | General Protocol |
Visualizations
Experimental Workflow
The general workflow for the synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one from 2,3-diaminopyridine is depicted below.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
References
Technical Support Center: Scale-up Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction at Larger Scale
Question: We are experiencing a significant drop in yield and incomplete conversion when scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to decreased yield and incomplete reactions during scale-up. Here's a systematic approach to troubleshooting this issue:
-
Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Evaluate the reactor's agitation system (impeller type, speed, and position).
-
Consider using baffles to improve mixing efficiency.
-
For heterogeneous reactions, ensure efficient stirring to facilitate mass transfer between phases.
-
-
-
Heat Transfer and Temperature Control: Exothermic reactions can be difficult to control at a larger scale, leading to temperature gradients and the formation of impurities.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Employ a reactor with a high surface area-to-volume ratio for better heat exchange.
-
Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.
-
-
-
Reagent Addition: The rate and method of reagent addition become more critical at scale.
-
Troubleshooting:
-
If the reaction is highly exothermic, slow, controlled addition of a key reagent is recommended.
-
Ensure that the point of addition allows for rapid and efficient mixing with the bulk of the reaction mixture.
-
-
-
Solvent Effects: The choice of solvent can impact reaction kinetics and solubility of intermediates and the final product.
Issue 2: Impurity Profile Changes and Purification Challenges at Scale
Question: We are observing new impurities and facing difficulties in purifying this compound during scale-up. How can we address this?
Answer:
Changes in the impurity profile and purification challenges are common during scale-up. Here are some strategies to mitigate these issues:
-
Identify the Impurities: The first step is to identify the structure of the new impurities. This can provide insights into the side reactions that are occurring. Common side reactions in the synthesis of similar heterocyclic compounds include over-alkylation or incomplete cyclization.
-
Optimize Reaction Conditions:
-
Temperature: Tightly control the reaction temperature to minimize the formation of temperature-sensitive byproducts.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific impurities.
-
-
Purification Strategy:
-
Crystallization: This is often the most effective method for purifying the final product at a large scale.
-
Solvent Screening: Experiment with different solvent systems to find one that provides good recovery and effectively removes the identified impurities.
-
Polymorphism Control: Be aware that different crystallization conditions can lead to different polymorphs of the final product, which can impact its physical properties.[2]
-
-
Chromatography: While often used at the lab scale, column chromatography can be challenging and expensive to scale up. It should be considered as a secondary option if crystallization is not effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Thermal Hazards: The cyclization step to form the imidazo[4,5-b]pyridin-2-one ring can be exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC), should be performed to understand the thermal stability of reactants, intermediates, and the final product, and to identify any potential for runaway reactions.
-
Reagent Handling: Handle all chemicals, especially corrosive or toxic reagents, with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Pressure Build-up: Be aware of the potential for pressure build-up in the reactor, especially if gaseous byproducts are formed. Ensure the reactor is equipped with appropriate pressure relief systems.
Q2: How do I choose the right solvent for the scale-up synthesis?
A2: The ideal solvent for scale-up should:
-
Effectively dissolve reactants and intermediates.
-
Be easily recoverable and recyclable to minimize cost and environmental impact.
-
Have a suitable boiling point for the reaction temperature and subsequent removal.
-
Be compatible with the materials of the reactor.
-
Pose minimal safety and environmental hazards.
-
A mixture of an organic solvent with water (up to 50 vol. %) can be beneficial for the cyclization reaction.[1]
Q3: What are the common challenges related to the starting materials at a larger scale?
A3: At a larger scale, challenges with starting materials can include:
-
Purity: The purity of bulk starting materials may differ from lab-grade reagents, potentially introducing new impurities. It is crucial to have robust analytical methods to qualify incoming raw materials.
-
Homogeneity: Ensuring the homogeneity of solid reactants in a large reactor can be difficult.
-
Cost: The cost of starting materials becomes a significant factor at scale. Process optimization should aim to use cost-effective and readily available raw materials.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Scale (50 L) | Key Considerations for Scale-Up |
| Reactant A (mol) | 1.0 | 50.0 | Ensure consistent purity and stoichiometry. |
| Solvent Volume (L) | 0.5 | 25.0 | Maintain appropriate concentration; consider solvent recovery. |
| Reaction Temperature (°C) | 80 ± 2 | 80 ± 5 | Heat transfer becomes less efficient; monitor for hot spots. |
| Addition Time (min) | 10 | 60 - 120 | Slower addition may be needed to control exotherms. |
| Stirring Speed (RPM) | 300 | 100 - 200 | Impeller design and baffling are critical for effective mixing. |
| Typical Yield (%) | 90 | 75 - 85 | Yield reduction can indicate mixing, temperature, or side reaction issues. |
Experimental Protocols
General Protocol for the Cyclization Step
This protocol is a general guideline and should be optimized for specific scale-up equipment and conditions.
-
Reactor Setup: Charge the reactor with the appropriate starting diamine and the chosen solvent system (e.g., a mixture of 1,4-dioxane and water).[1]
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Reagent Addition: Slowly add the cyclizing agent (e.g., carbonyldiimidazole or a similar reagent) to the reaction mixture over a period of 1-2 hours, while carefully monitoring the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for scaling up the synthesis of this compound.
Caption: Troubleshooting logic for addressing common scale-up synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, imidazo[4,5-b]pyridin-2-one derivatives have emerged as a promising class of compounds with potent anticancer and enzyme inhibitory activities. This guide provides a comparative analysis of the biological activity of various imidazo[4,5-b]pyridin-2-one derivatives, supported by experimental data and detailed protocols to aid in further research and development.
Comparative Anticancer Activity
Imidazo[4,5-b]pyridin-2-one derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular processes, including cell cycle regulation and signal transduction. The following table summarizes the 50% inhibitory concentration (IC50) values of representative imidazo[4,5-b]pyridin-2-one and related imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Anticancer Activity | |||
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3h) | HCT-15 (Colon Cancer) | 66.92 | [3] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine series | K562 (Leukemia) | 42 - 57 | [3] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine series | MCF-7 (Breast Cancer) | 44 - 72 | [3] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine series | SaOS2 (Osteosarcoma) | 52.5 - 71.5 | [3] |
| Bromo-substituted imidazo[4,5-b]pyridine (8) | HeLa, PC3, SW620 | 1.8 - 3.2 | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Glioblastoma | 8.0 | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Non-Hodgkin lymphoma | 8.4 | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Pancreatic adenocarcinoma | 9.4 | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine (14) | Acute myeloid leukemia | 9.5 | [4] |
| Kinase Inhibitory Activity | |||
| Imidazo[4,5-b]pyridine Derivative (31) | Aurora-A | 0.042 | [5] |
| Imidazo[4,5-b]pyridine Derivative (31) | Aurora-B | 0.198 | [5] |
| Imidazo[4,5-b]pyridine Derivative (31) | Aurora-C | 0.227 | [5] |
| Imidazo[4,5-b]pyridine Derivative (51) | Aurora-A | 0.015 | [6] |
| Imidazo[4,5-b]pyridine Derivative (51) | Aurora-B | 0.025 | [6] |
| Imidazo[4,5-b]pyridine Derivative (51) | Aurora-C | 0.019 | [6] |
| Imidazo[4,5-b]pyridine Derivative (28c) | Aurora-A | 0.067 | [7] |
| Imidazo[4,5-b]pyridine Derivative (28c) | Aurora-B | 12.71 | [7] |
| Imidazo[4,5-b]pyridine Derivatives (I, II, IIIa, etc.) | CDK9 | 0.63 - 1.32 | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many imidazo[4,5-b]pyridin-2-one derivatives are linked to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. Two of the most prominent targets are Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.
CDK9 Inhibition
CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[9][10] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[11] By inhibiting CDK9, imidazo[4,5-b]pyridin-2-one derivatives can suppress the transcription of these survival genes, leading to apoptosis in cancer cells.[8]
Caption: Inhibition of the CDK9/Cyclin T1 complex by imidazo[4,5-b]pyridin-2-one derivatives.
Aurora Kinase Inhibition
The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[12][13] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumor progression.[1][14] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5][6]
Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridin-2-one derivatives disrupts mitosis.
Experimental Protocols
For the robust in vitro validation of novel anticancer agents, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used to assess the efficacy and mechanism of action of imidazo[4,5-b]pyridin-2-one derivatives.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by metabolically active cells into purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium
-
Imidazo[4,5-b]pyridin-2-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like CDK9 and Aurora kinases. The assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human kinase (e.g., CDK9/Cyclin T1, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Luminometer or microplate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include positive (kinase + substrate, no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add the diluted recombinant kinase to the appropriate wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced or the remaining ATP.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Kinase Inhibitor Potential of the 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core structure has emerged as a promising scaffold in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While the unsubstituted parent compound is not extensively characterized as a kinase inhibitor in publicly available literature, its derivatives have shown potent and selective activity against several key kinases implicated in oncogenesis and inflammatory diseases. This guide provides a comparative analysis of the inhibitory activity of representative derivatives of the this compound scaffold against prominent kinase targets and contrasts their performance with well-established, multi-kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The inhibitory potency of compounds is typically measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating greater potency. The following tables summarize the inhibitory activities of representative derivatives of the this compound scaffold and compare them with the broad-spectrum inhibitors Staurosporine, and the clinically approved drugs Sunitinib and Sorafenib.
Table 1: Inhibitory Activity of an Imidazo[4,5-b]pyridin-2-one Derivative against p38α MAP Kinase
| Compound | Target Kinase | IC50 (nM) |
| Imidazo[4,5-b]pyridin-2-one Derivative 1 | p38α | 21 |
| Staurosporine | p38α | Not widely reported |
| Sunitinib | p38α | Not a primary target |
| Sorafenib | p38α | Indirectly affects pathway |
Derivative 1 is a representative compound from a series of potent p38 MAP kinase inhibitors based on the imidazo[4,5-b]pyridin-2-one scaffold.
Table 2: Inhibitory Activity of an Imidazo[4,5-b]pyridine Derivative against Aurora and FLT3 Kinases
| Compound | Target Kinase | Kd (nM) |
| Imidazo[4,5-b]pyridine Derivative 2 (Compound 27e) | Aurora A | 7.5 |
| Aurora B | 48 | |
| FLT3 | 6.2 | |
| FLT3-ITD | 38 | |
| FLT3 (D835Y) | 14 | |
| Staurosporine | Aurora A | ~15 |
| Aurora B | ~20 | |
| FLT3 | ~10 | |
| Sunitinib | Aurora A | Not a primary target |
| Aurora B | Not a primary target | |
| FLT3 | 50 (FLT3-ITD) | |
| Sorafenib | Aurora A | Not a primary target |
| Aurora B | Not a primary target | |
| FLT3 | 58 |
Derivative 2 (CCT241736) is a potent dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core.[1][2][3]
Experimental Protocols
The validation of a kinase inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Assay Principle: The transfer of a phosphate group from ATP to a specific substrate by the kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compound (dissolved in DMSO)
-
96- or 384-well assay plates
-
-
Procedure:
-
A solution of the kinase and its substrate is prepared in the assay buffer.
-
Serial dilutions of the test compound are added to the wells of the assay plate.
-
The kinase/substrate solution is added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, typically by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. This can be done through various methods:
-
Radiometric Assay: If [γ-³²P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper), and the radioactivity is measured using a scintillation counter.
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: These assays, like ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (DMSO alone). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for Target Engagement and Pathway Inhibition
This assay determines if the inhibitor can enter cells and inhibit the target kinase in its native environment.
-
Assay Principle: The phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate is measured in cultured cells after treatment with the inhibitor.
-
Materials:
-
Human cancer cell line known to express the target kinase (e.g., HCT116 for Aurora kinases, MV4-11 for FLT3).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Phospho-specific antibodies for the target kinase or its substrate.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Western blotting or ELISA equipment.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specific duration.
-
The cells are washed and then lysed to release the cellular proteins.
-
The protein concentration in the lysates is determined.
-
The levels of the phosphorylated target protein are measured using either:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody. The signal is then detected using a chemiluminescent or fluorescent substrate.
-
ELISA: The cell lysates are added to wells of a microplate coated with a capture antibody for the total target protein. A detection antibody that is phospho-specific and labeled with an enzyme is then added. The signal is generated by adding a substrate for the enzyme.
-
-
-
Data Analysis: The level of phosphorylated protein is normalized to the total amount of the target protein. The percentage of inhibition of phosphorylation is calculated for each compound concentration, and the cellular IC50 is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is crucial for understanding the context and methodology of kinase inhibitor validation.
Experimental workflow for kinase inhibitor validation.
Simplified p38 MAPK signaling pathway.
Overview of Aurora and FLT3 signaling pathways.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridin-2-one Analogs
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridin-2-one analogs, focusing on their development as potent and selective inhibitors for various therapeutic targets, particularly in oncology.
The core structure of imidazo[4,5-b]pyridine has been extensively explored, leading to the discovery of compounds with anticancer, kinase inhibitory, antimicrobial, and antiviral properties.[1][2][3][4] This guide will delve into the key structural modifications that influence the potency and selectivity of these analogs against prominent drug targets such as Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and Src family kinases.
Comparative Analysis of Biological Activity
The biological activity of imidazo[4,5-b]pyridin-2-one analogs is highly dependent on the nature and position of substituents on the bicyclic core and its appended phenyl rings. The following tables summarize the quantitative data for key analogs, highlighting their inhibitory potency against different cancer-related kinases.
Table 1: SAR of Imidazo[4,5-b]pyridine Analogs as CDK9 Inhibitors
A series of novel imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with several compounds demonstrating significant CDK9 inhibitory potential.[5]
| Compound | R | MCF-7 GI50 (µM) | HCT116 GI50 (µM) | CDK9 IC50 (µM) |
| I | H | 0.87 | 0.91 | 0.88 |
| II | 4-OCH3 | 1.12 | >100 | 1.32 |
| IIIa | 4-Cl | 0.98 | 15.3 | 0.95 |
| IIIb | 4-F | 1.05 | 12.8 | 1.15 |
| IV | 4-CH3 | 1.21 | >100 | 1.28 |
| VI | - | 0.65 | 1.32 | 0.63 |
| VIIa | 4-OCH3 | 0.95 | 10.5 | 1.02 |
| VIIc | 4-Cl | 15.2 | 0.85 | 0.91 |
| VIIe | 4-F | >100 | 0.79 | 0.85 |
| VIIf | 4-CH3 | >100 | 0.81 | 0.88 |
| VIII | - | 0.53 | 0.69 | 0.71 |
| IX | - | 0.48 | 0.55 | 0.68 |
| Sorafenib | - | 1.25 | 1.58 | 0.76 |
Key SAR Insights for CDK9 Inhibitors:
-
Compounds with a thiophene-2-carboxamide moiety (VIII and IX ) generally exhibit potent anticancer and CDK9 inhibitory activity.[5]
-
Substitution on the N-phenyl ring with electron-donating or -withdrawing groups influences activity, with specific effects varying between cell lines.[5]
-
The presence of a furan-2-carboxamide (VI ) also confers strong inhibitory potential.[5]
Table 2: SAR of Imidazo[4,5-b]pyridine Analogs as Aurora Kinase Inhibitors
Lead optimization studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases, crucial regulators of mitosis.[6]
| Compound | R | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) |
| 7 | H | 0.12 | 0.25 |
| 40c (CCT137444) | 1-benzylpiperazinyl | 0.02 | 0.04 |
| 51 (CCT137690) | 3-((4-(...)-piperazin-1-yl)methyl)-5-methylisoxazole | 0.015 | 0.025 |
Key SAR Insights for Aurora Kinase Inhibitors:
-
The introduction of a 1-benzylpiperazinyl motif at the 7-position significantly enhances inhibitory potency against both Aurora-A and Aurora-B kinases.[6]
-
Further refinement by incorporating solubilizing groups, such as the isoxazole moiety in compound 51 , leads to improved oral bioavailability while maintaining high potency.[6]
Signaling Pathways and Experimental Workflows
The development of these potent inhibitors relies on a systematic workflow encompassing synthesis, in vitro screening, and in vivo evaluation. The signaling pathways targeted by these compounds are central to cancer cell proliferation and survival.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[4,5-b] and Imidazo[4,5-c]pyridines in Drug Discovery
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are two isomeric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines. This structural similarity allows them to interact with a wide array of biological targets, leading to their exploration as potential therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] This guide provides a comparative overview of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to aid researchers and drug development professionals in their endeavors.
Physicochemical and Structural Properties
The arrangement of the nitrogen atoms in the pyridine ring distinguishes imidazo[4,5-b]pyridines (1-deazapurines) from imidazo[4,5-c]pyridines (3-deazapurines), leading to differences in their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry.[4] These differences can significantly influence their binding affinity to biological targets and their pharmacokinetic profiles.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Reference |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ | [5][6] |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | [5][6] |
| Canonical SMILES | C1=CN=C2C(=N1)C=CN=C2 | C1=NC=C2C(=N1)N=CC=C2 | [5][6] |
| Isomeric Relationship | Structural Isomers | Structural Isomers | [7] |
| Common Name | 1-Deazapurine | 3-Deazapurine | [3][4] |
Synthesis Strategies: A Comparative Overview
The synthetic routes to imidazo[4,5-b] and imidazo[4,5-c]pyridines often start from substituted diaminopyridines. The choice of the starting diaminopyridine isomer dictates the final fused heterocyclic system.
Imidazo[4,5-b]pyridines are typically synthesized from 2,3-diaminopyridine.[1] A common method involves the condensation of 2,3-diaminopyridine with various reagents such as carboxylic acids, aldehydes, or orthoesters.[1] For instance, the reaction with aldehydes in the presence of an oxidizing agent or a reductive catalyst like Na₂S₂O₄ or SnCl₂·2H₂O can yield 2-substituted imidazo[4,5-b]pyridines.[1]
Imidazo[4,5-c]pyridines , on the other hand, are generally prepared from 3,4-diaminopyridine.[8][9] Similar to their isomers, the synthesis often involves cyclization with reagents like ethyl orthoformate or aryl aldehydes through oxidative cyclization.[8] Solid-phase synthesis approaches have also been developed for both scaffolds, allowing for the generation of diverse libraries of substituted derivatives.[4]
Biological Activities: A Head-to-Head Comparison
Both imidazo[4,5-b] and imidazo[4,5-c]pyridine scaffolds have been extensively explored for their therapeutic potential, particularly as anticancer and antimicrobial agents. Their efficacy is often attributed to their ability to function as kinase inhibitors.
Anticancer Activity
Derivatives of both scaffolds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[8][10] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Imidazo[4,5-b]pyridines have shown significant activity as inhibitors of several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[11][12] For example, a dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold has been identified as a preclinical candidate for acute myeloid leukemia.[11] Certain derivatives have also been found to induce cell cycle arrest and apoptosis in cancer cells.[8][13][14]
Imidazo[4,5-c]pyridines have emerged as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases.[15][16] DNA-PK inhibitors are of particular interest as radiosensitizers in cancer therapy.[15][17] Additionally, some imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K/PKB pathway.[18]
The following table summarizes the anticancer activity of selected derivatives from both classes.
| Compound Class | Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 10 (amidine substituted) | Colon Carcinoma (SW620) | 0.4 | [7][10] |
| Imidazo[4,5-b]pyridine | Compound 14 (imidazolinyl amidino substituted) | Colon Carcinoma (SW620) | 0.7 | [7][10] |
| Imidazo[4,5-b]pyridine | 27e (dual FLT3/Aurora kinase inhibitor) | - | Kd (FLT3) = 6.2 nM, Kd (Aurora-A) = 7.5 nM | [11] |
| Imidazo[4,5-b]pyridine | 2,6-diphenyl substituted derivative 13 | Pancreatic adenocarcinoma (Capan-1) | 1.50 | [19] |
| Imidazo[4,5-b]pyridine | 2,6-diphenyl substituted derivative 13 | Acute myeloid leukemia (HL-60) | 1.87 | [19] |
| Imidazo[4,5-c]pyridine | Compound 1s (SFK inhibitor) | Glioblastoma (U87) | - | [16] |
| Imidazo[4,5-c]pyridine | 2-(substituted-phenyl) derivative 2g | - | MIC = 4-8 µg/mL (antimicrobial) | [9] |
| Imidazo[4,5-c]pyridine | 2-(substituted-phenyl) derivative 4a | - | MIC = 4-8 µg/mL (antimicrobial) | [9] |
Antimicrobial Activity
Both scaffolds have also been investigated for their antimicrobial properties.[9][10] While some imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity, with some exceptions showing moderate activity against strains like E. coli, certain 2-(substituted-phenyl)imidazo[4,5-c]pyridines have exhibited promising antibacterial and antifungal activities with low MIC values.[9][10]
Experimental Protocols
General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
A mixture of 2,3-diaminopyridine (1 mmol), benzaldehyde (1 mmol), and sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) in dimethyl sulfoxide (DMSO) (2 mL) is heated.[10] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired product. The crude product is then purified, typically by recrystallization or column chromatography, to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.[10]
In Vitro Antiproliferative Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[20]
Signaling Pathways and Experimental Workflows
The inhibitory effects of imidazo[4,5-b] and imidazo[4,5-c]pyridines on key signaling pathways can be visualized to better understand their mechanism of action.
Caption: Kinase inhibition pathways for imidazo[4,5-b] and imidazo[4,5-c]pyridines.
A logical workflow for the comparative evaluation of these scaffolds is also essential for systematic drug discovery efforts.
Caption: A workflow for the comparative evaluation of imidazopyridine isomers.
Conclusion
Both imidazo[4,5-b] and imidazo[4,5-c]pyridines represent privileged scaffolds in drug discovery, each with a distinct profile of biological activity. While imidazo[4,5-b]pyridines have shown particular promise as inhibitors of kinases like Aurora and FLT3, imidazo[4,5-c]pyridines are emerging as potent inhibitors of DNA-PK and Src family kinases. The choice between these isomeric systems will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further exploration and optimization of derivatives from both classes hold significant potential for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vivo Efficacy of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives: A Comparative Guide
The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent in vivo efficacy across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammation. This guide provides a comparative analysis of the in vivo performance of key derivatives from this chemical class, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.
Anticancer Applications: Targeting the MAPK Pathway
A prominent group of this compound derivatives has been developed as potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer. Compounds such as Dabrafenib (GSK2118436) and RAF265 are notable examples that have demonstrated significant antitumor activity in preclinical models.
These agents primarily target BRAF kinases, particularly the V600E mutant, which is a common driver of melanoma and other cancers.[1] Inhibition of BRAF leads to the suppression of downstream signaling through MEK and ERK, ultimately resulting in decreased cell proliferation and tumor growth.[1][2]
Comparative In Vivo Efficacy of Anticancer Derivatives
| Compound | Therapeutic Target | In Vivo Model | Dosing Regimen | Key Outcomes |
| Dabrafenib (GSK2118436) | BRAFV600E | A375P human melanoma xenograft in mice | 30 mg/kg, once daily, oral gavage | Inhibition of tumor growth, rapid and sustained ERK inhibition.[1][2] |
| RAF265 | BRAFV600E, VEGFR2 | A375M human melanoma xenograft in mice | 10, 30, and 100 mg/kg, orally every 2 days | Dose-dependent tumor regression at 100 mg/kg and robust stasis at 30 mg/kg.[3] |
| RAF265 | Patient-derived melanoma xenografts (BRAFV600E/K and BRAFWT) | 40 mg/kg, every day, for 30 days | Over 50% reduction in tumor growth in 7 out of 17 tumor implants.[4] |
Experimental Protocols: Xenograft Tumor Models
Dabrafenib in A375P Xenograft Model:
-
Cell Line: A375P human melanoma cells harboring the BRAFV600E mutation.
-
Animal Model: Immunocompromised mice (e.g., nude or Rag2 -/-).[5]
-
Tumor Implantation: Subcutaneous injection of A375P cells into the flank of the mice.[5]
-
Treatment: Once tumors are established, mice are treated orally with Dabrafenib (e.g., 30 mg/kg) or vehicle control once daily for a specified period (e.g., 14 days).[1][2]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Pharmacodynamic markers such as phospho-ERK levels in tumor tissue can be assessed by immunohistochemistry or western blot.[6]
RAF265 in A375M Xenograft Model:
-
Cell Line: A375M human melanoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of A375M cells.
-
Treatment: Oral administration of RAF265 at various doses (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., every 2 days) for the duration of the study (e.g., 28 days).[3]
-
Efficacy Assessment: Monitoring of tumor volume and body weight. Pharmacodynamic analysis of downstream markers of MAPK pathway inhibition (e.g., phospho-MEK) and cell cycle arrest (e.g., p27, cyclin D1, Ki67) in tumor samples.[7]
Signaling Pathway: BRAF Inhibition in Cancer
Caption: The MAPK signaling pathway is constitutively activated by BRAF V600E mutation, leading to uncontrolled cell proliferation. This compound derivatives like Dabrafenib and RAF265 inhibit mutant BRAF, thereby blocking the downstream signaling cascade.
Central Nervous System Applications: Modulation of Glutamatergic Neurotransmission
Derivatives of this compound have also been investigated for their potential in treating CNS disorders by modulating neurotransmitter systems. Specifically, certain 5-aryl substituted derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2).[8] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of psychosis and schizophrenia. mGlu2 PAMs offer a therapeutic strategy by enhancing the activity of endogenous glutamate at these receptors, which can help to normalize excessive glutamate release.
In Vivo Efficacy of a CNS-Active Derivative
| Compound | Therapeutic Target | In Vivo Model | Dosing Regimen | Key Outcomes |
| Compound 27 (5-aryl derivative) | mGlu2 Positive Allosteric Modulator | PCP- and MK-801-induced hyperlocomotion in rats | Not specified in abstract | Full efficacy in reversing hyperlocomotion, a preclinical model of psychosis.[8] |
Experimental Protocol: Psychosis Model
PCP- or MK-801-Induced Hyperlocomotion:
-
Animal Model: Rats.
-
Procedure: Animals are pre-treated with the test compound (e.g., Compound 27) or vehicle. Subsequently, a psychostimulant such as phencyclidine (PCP) or MK-801 is administered to induce hyperlocomotor activity.
-
Efficacy Assessment: Locomotor activity is monitored using automated activity chambers. A reduction in the stimulant-induced hyperlocomotion is indicative of potential antipsychotic efficacy.[8]
Signaling Pathway: mGlu2 Positive Allosteric Modulation
Caption: mGlu2 is an autoreceptor on presynaptic neurons that inhibits glutamate release. A 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivative acts as a positive allosteric modulator (PAM), enhancing the inhibitory effect of glutamate on its own release.
Analgesic and Anti-inflammatory Applications
A distinct set of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-one derivatives has demonstrated promising analgesic and anti-inflammatory properties in preclinical models. These compounds represent a potential new class of non-narcotic analgesics.[9]
In Vivo Efficacy of Analgesic/Anti-inflammatory Derivatives
| Compound | Therapeutic Target | In Vivo Model | Dosing Regimen | Key Outcomes |
| I-15 (3-[3,4-(methylenedioxy)phenyl] derivative) | Not specified | Randall-Selitto analgesic assay in rats | Not specified in abstract | Elevated pain thresholds in both inflamed and normal paws.[9] |
| I-21 (N-allyl derivative of I-15) | Not specified | Randall-Selitto analgesic assay in rats | Not specified in abstract | Elevated pain thresholds.[9] |
| I-121 (N-isopropyl derivative of I-15) | Not specified | Randall-Selitto analgesic assay in rats | Not specified in abstract | Elevated pain thresholds.[9] |
| General Class | Not specified | Carrageenan-induced foot edema in rats | Not specified in abstract | Anti-inflammatory activity.[9] |
Experimental Protocols: Analgesia and Inflammation Models
Modified Randall-Selitto Analgesic Assay:
-
Animal Model: Rats.
-
Procedure: Inflammation is induced in one hind paw (e.g., by injection of yeast). A device that applies a linearly increasing pressure is used to determine the pressure at which the animal withdraws its paw (pain threshold).
-
Efficacy Assessment: The test compound is administered, and the pain threshold is measured in both the inflamed and non-inflamed paws at various time points. An increase in the pain threshold indicates analgesic activity.[9]
Carrageenan-Induced Foot Edema:
-
Animal Model: Rats.
-
Procedure: An inflammatory agent, carrageenan, is injected into the sub-plantar tissue of one hind paw, causing edema.
-
Efficacy Assessment: The volume of the paw is measured before and at several time points after carrageenan injection using a plethysmometer. The test compound is administered prior to the carrageenan injection, and the percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in control animals.[9]
Experimental Workflow: In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of this compound derivatives in preclinical models.
References
- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Imidazo[4,5-b]pyridin-2-one Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a versatile core in the design of inhibitors for a range of protein kinases. This guide provides a comparative analysis of the cross-reactivity of several imidazo[4,5-b]pyridin-2-one based inhibitors, supported by quantitative data and detailed experimental methodologies.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While high potency against the intended target is desirable, off-target activities can lead to unforeseen side effects or even provide opportunities for drug repositioning. This guide consolidates cross-reactivity data for imidazo[4,5-b]pyridin-2-one based inhibitors targeting various kinases, including p38 MAP kinase, Aurora kinases, and Transforming Growth Factor-beta (TGF-β) receptors.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 or Kd values) of representative imidazo[4,5-b]pyridin-2-one based inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from multiple studies, allows for a direct comparison of their selectivity profiles.
| Inhibitor | Primary Target | IC50/Kd (nM) Primary Target | Off-Target Kinase | IC50/Kd (nM) Off-Target | Reference |
| Compound 21 | p38α MAP Kinase | 9.6 (IC50) | JNK1 | >10000 (IC50) | [1][2] |
| JNK2 | >10000 (IC50) | [1][2] | |||
| ERK2 | >10000 (IC50) | [1][2] | |||
| CCT137690 | Aurora A | 15 (IC50) | Aurora B | 25 (IC50) | |
| Aurora C | 19 (IC50) | ||||
| FLT3 | 162 (IC50) | [3] | |||
| Compound 27e | Aurora A | 7.5 (Kd) | FLT3 | 6.2 (Kd) | [4] |
| Aurora B | 48 (Kd) | FLT3-ITD | 38 (Kd) | ||
| FLT3(D835Y) | 14 (Kd) | [4] | |||
| FLT1 | >94% inhibition at 1µM | [4] | |||
| JAK2 | >94% inhibition at 1µM | [4] | |||
| RET | >94% inhibition at 1µM | [4] | |||
| PDGFRB | >94% inhibition at 1µM | [4] | |||
| SN39536 | DNA-PK | low nM (IC50) | PI3K | Substantial selectivity | [5] |
| mTOR | Substantial selectivity | [5] | |||
| SN40905 | DNA-PK | low nM (IC50) | PI3K | More selective than SN39536 | [5] |
| mTOR | More selective than SN39536 | [5] |
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented in this guide.
Radiometric Kinase Assay (for IC50 Determination)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add serially diluted test inhibitor or vehicle (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a common high-throughput screening assay that measures the phosphorylation of a substrate through a FRET-based signal.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate (e.g., biotinylated peptide)
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (serially diluted)
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)
-
Stop/detection buffer (containing EDTA)
Procedure:
-
Add the kinase and serially diluted test inhibitor or vehicle to the wells of a microplate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for the desired time.
-
Stop the reaction and detect phosphorylation by adding the stop/detection buffer containing the Europium-labeled antibody and SA-APC.
-
Incubate the plate in the dark to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.
-
Calculate percent inhibition and determine the IC50 value as described for the radiometric assay.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach to studying these inhibitors, the following diagrams are provided.
Conclusion
The imidazo[4,5-b]pyridin-2-one scaffold provides a versatile platform for the development of potent kinase inhibitors. However, as the data indicates, achieving high selectivity remains a significant challenge. While some inhibitors demonstrate excellent selectivity for their primary target, others exhibit activity against multiple kinases, which could have implications for their clinical development. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the cross-reactivity of these inhibitors and the methodologies used to assess their selectivity. A thorough understanding of an inhibitor's off-target profile is crucial for the rational design of next-generation therapeutics with improved safety and efficacy.
References
A Comparative Guide to the Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas. This guide provides an objective comparison of common synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound and its analogs typically originates from a substituted pyridine precursor, most commonly 2,3-diaminopyridine. The core of the synthesis involves the formation of the imidazole ring, specifically the cyclic urea moiety. The primary differences between the routes lie in the choice of the carbonylating agent used for the cyclization step. Key factors for comparison include reaction yield, purity of the final product, reaction conditions (time and temperature), and the nature of the reagents employed.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Cyclization with N,N'-Carbonyldiimidazole (CDI) | 2,3-Diaminopyridine | N,N'-Carbonyldiimidazole (CDI), CH₂Cl₂ | High | Mild reaction conditions, high purity of product. | CDI can be moisture sensitive. |
| Route 2: Cyclization with Triphosgene | 2,3-Diaminopyridine | Triphosgene | Good to High | Efficient for a range of substituted diaminopyridines.[1] | Triphosgene is a toxic reagent requiring careful handling. |
| Route 3: Cyclization via Carbamate Intermediate | 4-Aminopyridine derivatives | Dinitrogen pentoxide, alkyl chloroformate, acid catalysis | 39-73%[2] | Allows for the introduction of substituents on the pyridine ring prior to cyclization.[2] | Multi-step process with potentially lower overall yield. |
| Route 4: Ring-Closing Reaction from 2,3-Diaminopyridine | 2,3-Diaminopyridine | Not explicitly detailed, but implied to be a direct cyclization. | Not specified | A direct approach to the core structure.[3] | Lack of detailed public data on specific reagents and yields. |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes identified.
Route 1: Synthesis via N,N'-Carbonyldiimidazole (CDI)
This method is favored for its mild conditions and high product purity.
Experimental Protocol:
-
Dissolve the reduced intermediate (a substituted 2,3-diaminopyridine) in dichloromethane (CH₂Cl₂).
-
Add N,N'-Carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.
Route 2: Synthesis via Triphosgene
This route is effective for producing highly functionalized and unsymmetrical imidazo[4,5-b]pyridin-2-ones.[1]
Experimental Protocol:
-
Prepare a solution of the desired 2,3-diaminopyridine in a suitable aprotic solvent.
-
Under an inert atmosphere, add a solution of triphosgene dropwise at a controlled temperature (typically 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify using column chromatography or recrystallization.
Synthetic Pathway Visualizations
The following diagrams illustrate the general synthetic strategies for obtaining the this compound core.
Caption: Key cyclization reagents for this compound synthesis.
Caption: Multi-step synthesis from a 4-aminopyridine derivative.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability and handling requirements of reagents, and the need for specific substitutions on the pyridine ring. The use of CDI offers a mild and high-yielding approach for the parent compound. For creating a library of diverse analogs, the triphosgene method or the multi-step synthesis from substituted 4-aminopyridines may provide greater flexibility. Researchers should carefully consider the safety precautions associated with toxic reagents like triphosgene. The provided protocols and comparative data serve as a valuable resource for making an informed decision for the synthesis of this important heterocyclic compound.
References
Validating the Mechanism of Action of Novel Imidazo[4,5-b]pyridin-2-ones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a promising privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant protein kinases. Validating the precise mechanism of action of novel compounds based on this scaffold is a critical step in their development as potential drug candidates. This guide provides a comparative analysis of novel imidazo[4,5-b]pyridin-2-ones targeting p38 MAPK, TrkA, DNA-PK, and CDK9, alongside established inhibitors. It further details the experimental protocols necessary to rigorously validate their on-target activity and cellular effects.
Comparative Performance of Imidazo[4,5-b]pyridin-2-one Analogs and Established Inhibitors
The following tables summarize the inhibitory potency of selected novel imidazo[4,5-b]pyridin-2-one derivatives in comparison to well-established kinase inhibitors. It is important to note that IC50 values can vary between different assay conditions, and therefore, direct comparison should be interpreted with caution when data is from multiple sources.
Table 1: Comparison of p38α MAPK Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay (TNF-α release) IC50 (nM) | Reference Compound | Biochemical IC50 (nM) | Cellular Assay (TNF-α release) IC50 (nM) |
| Imidazo[4,5-b]pyridin-2-one 21 | p38α MAPK | 9.6 | 150 (hPBMC) | SB203580 | 50 | 300-500 (THP-1) |
| --- | --- | --- | --- | BIRB 796 | 38 | 65 (PBMC) |
Data for reference compounds are compiled from various sources and are intended for comparative purposes.
Table 2: Comparison of TrkA Kinase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Proliferation IC50 (nM) | Reference Compound | Biochemical IC50 (nM) | Cellular Proliferation IC50 (nM) |
| Imidazo[4,5-b]pyridine 2d | TrkA | <1 | 0.05 (MCF10A-TrkA) | Larotrectinib | 1.7 | 2-20 (Various) |
| --- | --- | --- | --- | Entrectinib | 1.7 | 3 (KM12) |
Data for reference compounds are compiled from various sources and are intended for comparative purposes.
Table 3: Comparison of DNA-PK Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Radiosensitization (S50, µM) | Reference Compound | Biochemical IC50 (nM) | Cellular Radiosensitization (IC50, µM) |
| Imidazo[4,5-c]pyridin-2-one 78 | DNA-PK | <10 | 0.40 | AZD7648 | 0.6 | Not Reported |
| --- | --- | --- | --- | M3814 (Nedisertib) | 1.9 | 0.027 (HCT116) |
Note: Imidazo[4,5-c]pyridin-2-ones are close structural isomers of imidazo[4,5-b]pyridin-2-ones and are included due to their relevant activity. S50 refers to the concentration required for 50% radiosensitization.
Table 4: Comparison of CDK9 Inhibitors
| Compound | Target | Biochemical IC50 (µM) | Cellular Antiproliferative IC50 (µM) | Reference Compound | Biochemical IC50 (µM) | Cellular Antiproliferative IC50 (µM) |
| Imidazo[4,5-b]pyridine IX | CDK9 | 0.63 | 1.12 (MCF-7) | Sorafenib | 0.76 | 2.5-5 (Various) |
| --- | --- | --- | --- | Dinaciclib | 0.001-0.004 | 0.009-0.03 (Various) |
Data for reference compounds are compiled from various sources and are intended for comparative purposes.
Experimental Protocols for Mechanism of Action Validation
Rigorous validation of a novel inhibitor's mechanism of action requires a multi-faceted approach, combining biochemical assays with cellular target engagement and functional studies.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.
Methodology:
-
Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, and test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound binds to its intended target within the complex environment of a living cell.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.
-
Use a suitable secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation status of downstream substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the inhibitor for a defined period.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer to a membrane and block with a suitable blocking agent.
-
Incubate with primary antibodies against the phosphorylated form of the downstream substrate and the total protein as a loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the downstream substrate confirms the on-target effect of the inhibitor.
Cell Viability/Proliferation Assay
Objective: To determine the effect of the compound on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a metabolic assay such as MTT, resazurin, or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by imidazo[4,5-b]pyridin-2-ones and a general workflow for validating their mechanism of action.
Caption: The p38 MAPK signaling cascade.
Caption: The TrkA signaling pathway.
Caption: The DNA-PK mediated NHEJ pathway.
Caption: The CDK9 in transcriptional regulation.
Caption: Workflow for MOA validation.
Head-to-Head Comparison: Imidazo[4,5-b]pyridin-2-one Derivatives Versus Known Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Promising Scaffold
The imidazo[4,5-b]pyridine core, a structural analog of purines, has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide provides a detailed head-to-head comparison of novel imidazo[4,5-b]pyridin-2-one derivatives against established drugs, supported by experimental data from recent studies. We will delve into their efficacy as targeted kinase inhibitors and their broad-spectrum antiproliferative effects, offering a comprehensive resource for researchers in oncology and drug discovery.
Targeted Therapy: Kinase Inhibition Profile
Derivatives of the imidazo[4,5-b]pyridine scaffold have been engineered as potent inhibitors of key kinases implicated in cancer progression. This section compares their performance against established targeted therapies.
CDK9 Inhibition vs. Sorafenib
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant CDK9 inhibitory potential, with some compounds showing superior or comparable activity to the multi-kinase inhibitor Sorafenib.[1]
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Target Kinase(s) | IC50 (µM) |
| Derivative I | CDK9 | 0.63 | Sorafenib | CDK9 | 0.76 |
| Derivative II | CDK9 | 0.88 | |||
| Derivative IIIa | CDK9 | 1.32 | |||
| Derivative VIII | CDK9 | 0.79 | |||
| Derivative IX | CDK9 | 0.68 |
Table 1: Comparison of CDK9 inhibitory activity of imidazo[4,5-b]pyridine derivatives and Sorafenib. Data sourced from Bioorganic Chemistry, 2018.[1]
Src Family Kinase (SFK) Inhibition vs. PP2
A closely related isomer, imidazo[4,5-c]pyridin-2-one, has yielded potent inhibitors of Src family kinases (SFKs), which are pivotal in glioblastoma development. The performance of these derivatives has been benchmarked against PP2, a well-established selective inhibitor of SFKs.
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Target Kinase(s) | IC50 (nM) |
| Derivative 1d | Src | 0.24 | PP2 | Lck | 4 |
| Fyn | 0.11 | Fyn | 5 | ||
| Derivative 1e | Src | 0.28 | |||
| Fyn | 0.12 | ||||
| Derivative 1s | Src | 0.15 | |||
| Fyn | 0.09 |
Table 2: Comparison of Src and Fyn kinase inhibitory activity of imidazo[4,5-c]pyridin-2-one derivatives and PP2. Data for derivatives sourced from Journal of Enzyme Inhibition and Medicinal Chemistry, 2021; PP2 data from various sources.
Broad-Spectrum Antiproliferative Activity
Beyond targeted kinase inhibition, imidazo[4,5-b]pyridin-2-one derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This section compares their cytotoxicity with standard chemotherapeutic agents, Doxorubicin and Etoposide.
The following table presents the half-maximal inhibitory concentrations (IC50) of several imidazo[4,5-b]pyridine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT116) cell lines.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative I | 1.05 | 2.11 |
| Derivative II | 1.56 | >10 |
| Derivative IIIa | 2.11 | 4.23 |
| Derivative VIII | 1.22 | 1.89 |
| Derivative IX | 1.13 | 1.55 |
| Doxorubicin | ~1.1 - 8.3 | ~1.9 |
| Etoposide | ~5.5 - 150 | ~23 - 38 |
Table 3: Antiproliferative activity of imidazo[4,5-b]pyridine derivatives compared to Doxorubicin and Etoposide. Data for derivatives sourced from Bioorganic Chemistry, 2018.[1] Comparative data for Doxorubicin and Etoposide is compiled from multiple studies and can vary based on experimental conditions.[2][3][4][5][6][7]
Signaling Pathway Diagrams
To visualize the mechanism of action, the following diagrams illustrate the key signaling pathways targeted by these compounds.
Caption: CDK9 signaling pathway and points of inhibition.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jrmds.in [jrmds.in]
- 7. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Comparison of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives as Therapeutic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative preclinical evaluation of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. This class of compounds has demonstrated significant therapeutic potential, primarily as inhibitors of Aurora kinases for oncological indications and as positive allosteric modulators (PAMs) of the metabotropic glutamate subtype-2 (mGlu2) receptor for psychiatric disorders.
This guide will objectively compare the performance of these derivatives against relevant alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.
I. As Aurora Kinase Inhibitors for Oncology
Derivatives of the imidazo[4,5-b]pyridine scaffold have emerged as potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic regulation.[1][2][3] Overexpression of these kinases is a hallmark of various cancers, making them a prime target for therapeutic intervention.[1]
Data Presentation: In Vitro Potency and Cellular Activity
A key preclinical candidate from this class is CCT137690, a highly selective and orally bioavailable pan-Aurora kinase inhibitor.[1][2] Its performance is compared here with other imidazo[4,5-b]pyridine derivatives and established alternative Aurora kinase inhibitors.
| Compound | Scaffold | Aurora A (IC50/Kd) | Aurora B (IC50/Kd) | Aurora C (IC50) | Cell Line Proliferation (GI50/IC50) | Reference |
| CCT137690 | Imidazo[4,5-b]pyridine | 15 nM (IC50) | 25 nM (IC50) | 19 nM (IC50) | SW620: Not specified; ORL-48: 0.81 µM; ORL-115: 0.84 µM (GI50) | [2][4][5] |
| Compound 31 | Imidazo[4,5-b]pyridine | 42 nM (IC50) | 198 nM (IC50) | 227 nM (IC50) | Not specified | [6] |
| Compound 27e | Imidazo[4,5-b]pyridine | 7.5 nM (Kd) | 48 nM (Kd) | Not specified | SW620: 0.283 µM (GI50) | [7][8] |
| Alisertib (MLN8237) | Pyrimidine | 1.2 nM (IC50) | 396.5 nM (IC50) | Not specified | Broad panel median IC50: 61 nM | [9][10] |
| Barasertib (AZD1152) | Quinazoline | 1400 nM (Ki) | <1 nM (Ki) | Not specified | Potent inhibition of various cell lines including HL-60 and SW620 | [9][11][12][13] |
| PF-03814735 | Pyrimidine | 5 nM (IC50) | 0.8 nM (IC50) | Not specified | Broad panel IC50: 42-150 nM | [9][11] |
Data Presentation: In Vivo Efficacy
The in vivo anti-tumor activity of these compounds is a critical preclinical endpoint. CCT137690 has demonstrated significant tumor growth inhibition in xenograft models.
| Compound | Model System | Dosing Regimen | Outcome | Reference |
| CCT137690 | SW620 colon carcinoma xenograft (mice) | Oral administration (dose not specified) | Inhibition of tumor growth with no observed toxicity | [4][14] |
| CCT137690 | TH-MYCN transgenic neuroblastoma model (mice) | Not specified | Significant inhibition of tumor growth | [1][2] |
| Barasertib (AZD1152) | SW620 tumor xenograft (rats) | 25 mg/kg, i.v. | 58% tumor growth inhibition | [4][15] |
| PF-03814735 | HCT116 tumor xenograft (mice) | 20 mg/kg, once daily for 10 days | Significant tumor growth inhibition (≥50%) | [11] |
Mandatory Visualization: Aurora Kinase Signaling and Inhibition Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor screening.
Caption: Role of Aurora A/B in mitosis and the effect of their inhibition.
Caption: General workflow for preclinical evaluation of Aurora kinase inhibitors.
Experimental Protocols
1. Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies.[16][17][18]
-
Objective: To determine the in vitro potency (IC50) of a test compound against a purified Aurora kinase enzyme.
-
Materials:
-
Purified recombinant Aurora A or Aurora B/INCENP complex.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]
-
Substrate (e.g., Kemptide).
-
ATP.
-
Test inhibitor (e.g., CCT137690) serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well plates.
-
-
Procedure:
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to wells of a 384-well plate.
-
Add 2 µL of diluted Aurora kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
2. In Vivo SW620 Xenograft Tumor Model
This protocol is based on studies evaluating Aurora kinase inhibitors in vivo.[4][15]
-
Objective: To evaluate the anti-tumor efficacy of an orally administered test compound in a human colorectal carcinoma xenograft model.
-
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude).
-
SW620 human colon carcinoma cells.
-
Matrigel.
-
Test compound formulated for oral gavage.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously implant SW620 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the test compound (e.g., CCT137690) or vehicle control orally according to the planned dosing schedule (e.g., once daily for 14-21 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.
-
II. As mGlu2 Positive Allosteric Modulators (PAMs) for CNS Disorders
A distinct set of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor.[1][19] Activation of mGlu2 receptors is a promising strategy for treating psychosis and anxiety by normalizing excessive glutamate neurotransmission.[20][21]
Data Presentation: In Vitro and In Vivo Activity
Compound 27 is a lead derivative from this series, showing efficacy in a preclinical model of psychosis.[1][19] Its profile can be compared to other known mGlu2 PAMs.
| Compound | Scaffold | In Vitro Potency (EC50) | In Vivo Model | Outcome | Reference |
| Compound 27 | Imidazo[4,5-b]pyridin-2-one | Potent and highly selective (EC50 not specified) | PCP- and MK-801-induced hyperlocomotion (rats) | Full efficacy at CSF concentrations consistent with PAM potency | [1][19] |
| ADX-71149 (JNJ-40411813) | Dihydropyridin-2-one | Selective mGlu2 PAM | Evaluated in Phase II clinical trials for schizophrenia | Met safety and tolerability objectives; showed effect on negative symptoms | [22][23][24] |
| LY487379 | Phenyl-azabicyclo-heptanone | First selective mGlu2 PAM | Preclinical psychosis models | Efficacious, but limited by poor bioavailability | [21] |
Mandatory Visualization: mGlu2 PAM Mechanism and Evaluation Workflow
The following diagrams illustrate the mechanism of action for mGlu2 PAMs and the experimental approach to their characterization.
Caption: Mechanism of mGlu2 Positive Allosteric Modulation.
Caption: Preclinical evaluation workflow for mGlu2 PAMs.
Experimental Protocols
1. mGlu2 PAM Functional Assay (Glutamate Fold-Shift)
This protocol describes a common method to characterize PAM activity.[25]
-
Objective: To determine the potency (EC50) and efficacy of a test compound to potentiate the response of an orthosteric mGlu2 agonist (glutamate).
-
Materials:
-
CHO or HEK293 cells stably expressing the human mGlu2 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate.
-
Test PAM compound serially diluted in DMSO.
-
A functional readout system (e.g., measuring intracellular calcium mobilization with a fluorescent dye or cAMP levels).
-
-
Procedure:
-
Plate the mGlu2-expressing cells in a suitable microplate (e.g., 384-well).
-
Generate a full concentration-response curve for glutamate to determine its EC10-EC20 concentration (a sub-maximal concentration).
-
In separate wells, pre-incubate the cells with various concentrations of the test PAM compound or vehicle (DMSO).
-
Add the pre-determined EC10-EC20 concentration of glutamate to the wells and measure the functional response (e.g., fluorescence or luminescence).
-
The potentiation is measured as the increase in signal over the response to glutamate alone.
-
To determine the fold-shift, generate full glutamate concentration-response curves in the absence and presence of a fixed concentration of the PAM. The leftward shift in the glutamate EC50 is a measure of PAM activity.
-
Calculate the EC50 for PAM potentiation from the concentration-response curve.
-
2. In Vivo PCP-Induced Hyperlocomotion Model
This is a standard preclinical model used to assess antipsychotic-like activity.[1][19]
-
Objective: To evaluate the efficacy of a test compound in reversing the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP).
-
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Open-field activity chambers equipped with infrared beams to measure locomotion.
-
PCP hydrochloride.
-
Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control.
-
-
Procedure:
-
Acclimate the rats to the testing room and the open-field chambers.
-
Pre-treat the animals with the test compound or vehicle at specified times before PCP administration.
-
Administer a psychostimulant dose of PCP (e.g., 2.5 mg/kg, s.c.).
-
Immediately place the animals into the open-field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Compare the locomotor activity of the group treated with the test compound + PCP to the group treated with vehicle + PCP.
-
A significant reduction in PCP-induced hyperlocomotion indicates potential antipsychotic-like efficacy.
-
Conclusion
The this compound scaffold serves as a versatile template for developing potent and selective modulators of distinct biological targets. As Aurora kinase inhibitors, derivatives like CCT137690 show compelling anti-proliferative activity in vitro and significant tumor growth inhibition in vivo, positioning them as viable candidates for oncology drug development. As mGlu2 PAMs, this chemical class demonstrates efficacy in preclinical models relevant to psychosis, offering a novel therapeutic avenue for CNS disorders. Further preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial in advancing these promising compounds toward clinical evaluation.
References
- 1. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADX-71149 - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one in a Research Setting
Essential Safety and Logistical Information for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and running water.[1]
-
Ingestion: If swallowed, wash out the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
Step-by-Step Disposal Protocol
Given the absence of specific regulatory disposal information for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, it must be managed as hazardous chemical waste.
-
Waste Identification and Collection:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly sealed, and clearly labeled container. The label should include the full chemical name: "this compound", the CAS number (if available), and appropriate hazard warnings (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").
-
-
Container Management:
-
Use containers that are chemically resistant and in good condition.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
Store the waste container in a designated, secure secondary containment area away from incompatible materials.
-
-
Consult Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Provide them with all available information on the compound.
-
Follow their specific guidance for the final disposal procedure, which may include incineration or other specialized waste treatment methods.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of collection.
-
Keep a copy of all communications with the EHS department regarding the disposal of this compound.
-
Hazard Data Summary
The toxicological properties of this compound have not been fully investigated. The following table summarizes the type of information that would typically be found in a Safety Data Sheet (SDS). For this compound, specific quantitative data is largely unavailable, and a precautionary approach is advised.
| Hazard Classification | Data | Source |
| Acute Toxicity | Data not available. Treat as potentially toxic. | General guidance for research chemicals of unknown toxicity. |
| Skin Corrosion/Irritation | Data not available. Avoid skin contact. | Based on general handling procedures for similar chemical structures.[1] |
| Eye Damage/Irritation | Data not available. Wear eye protection. | Based on general handling procedures for similar chemical structures.[1] |
| Environmental Hazards | Data not available. Prevent release to the environment. | Standard practice for all chemical waste to avoid environmental contamination. |
| Fire and Explosion Hazards | Can emit toxic fumes under fire conditions. | A safety data sheet for a related compound suggests that toxic fumes may be emitted in a fire.[1] |
Disposal Workflow
The logical flow for the proper disposal of a research chemical with incomplete hazard data is outlined below. This process emphasizes caution and adherence to institutional safety protocols.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS No. 16328-62-4). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation[1]
-
May cause respiratory irritation
It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. Use a face shield if there is a splashing hazard. |
| Skin and Body Protection | A complete protective suit or lab coat that protects against chemical splashes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures or when dust formation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] Ensure adequate ventilation, such as working in a chemical fume hood.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is crucial for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Inspection:
-
Before handling, ensure that the work area, including the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Inspect all required PPE for defects and ensure a proper fit.
-
-
Handling the Compound:
-
Storage:
Disposal Plan: Waste Management
-
Chemical Waste:
-
Contaminated Materials:
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills:
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for Spills and Exposures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
